Product packaging for Mycophenolic Acid(Cat. No.:CAS No. 24280-93-1)

Mycophenolic Acid

Cat. No.: B1676885
CAS No.: 24280-93-1
M. Wt: 320.3 g/mol
InChI Key: HPNSFSBZBAHARI-RUDMXATFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Mycophenolic acid is an immunosuppressive agent originally derived from Penicillium fungi. As a research reagent, it is a critical tool for studying immune response modulation, particularly in the fields of transplant immunology and autoimmune disease research. Its primary mechanism of action is the potent, selective, reversible, and non-competitive inhibition of the enzyme inosine monophosphate dehydrogenase (IMPDH). This inhibition blocks the de novo pathway of guanosine nucleotide synthesis, a process that lymphocytes are critically dependent upon for proliferation. By suppressing the proliferation of T-cells and B-cells and the production of antibodies, this compound provides a powerful means to investigate controlled immunosuppression in experimental models. Researchers utilize this compound to explore pathways related to various immunological disorders. Beyond its foundational role in transplant rejection research, its applications extend to the study of conditions such as lupus nephritis, inflammatory bowel disease, psoriasis, and pemphigus vulgaris. The compound is available in different forms for research, including the prodrug mycophenolate mofetil (MMF) and enteric-coated mycophenolate sodium (EC-MPS), which are metabolized to the active moiety, this compound. Pharmacokinetic studies are an important area of its research use, as factors like enterohepatic recirculation and co-administration with other agents can influence its concentration. Key considerations during experimental use include monitoring for potential off-target effects, such as gastrointestinal disturbances and myelosuppression, which are indicative of its potent biological activity. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20O6 B1676885 Mycophenolic Acid CAS No. 24280-93-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O6/c1-9(5-7-13(18)19)4-6-11-15(20)14-12(8-23-17(14)21)10(2)16(11)22-3/h4,20H,5-8H2,1-3H3,(H,18,19)/b9-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNSFSBZBAHARI-RUDMXATFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041070
Record name Mycophenolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Mycophenolic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015159
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble, 3.55e-02 g/L
Record name Mycophenolic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01024
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mycophenolic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015159
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

24280-93-1, 483-60-3
Record name Mycophenolic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24280-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(1,3-Dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methylhex-4-enoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mycophenolic acid [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024280931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mycophenolic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01024
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name mycophenolic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757424
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name mycophenolic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129185
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Mycophenolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mycophenolic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.912
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MYCOPHENOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HU9DX48N0T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Mycophenolic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015159
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

141°C, 141 °C
Record name Mycophenolic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01024
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mycophenolic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015159
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanisms of Action of Mycophenolic Acid in Immune Regulation

Inhibition of Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH)

A central mechanism by which mycophenolic acid exerts its immunosuppressive effects is through the inhibition of the enzyme inosine monophosphate dehydrogenase (IMPDH). drugbank.comwikipedia.orgnih.govfpnotebook.commsjonline.orgsiemens-healthineers.compharmgkb.orgnih.govnih.govresearchgate.netrndsystems.comfda.govoup.commdpi.com

Specific and Reversible Inhibition of IMPDH Isoforms

This compound is a potent, selective, non-competitive, and reversible inhibitor of IMPDH. drugbank.comwikipedia.orgnih.govfpnotebook.commsjonline.orgsiemens-healthineers.compharmgkb.orgnih.govnih.govresearchgate.netrndsystems.comfda.govoup.commdpi.comnpra.gov.myuio.no There are two main isoforms of IMPDH in humans: IMPDH type I (IMPDH1) and IMPDH type II (IMPDH2). aai.orgpharmgkb.orgnih.govuwks.ac.idacs.orgnih.govpnas.orgcore.ac.uk While IMPDH1 is expressed in most cell types, IMPDH2 is predominantly expressed in activated lymphocytes and is upregulated during cell proliferation. aai.orgpharmgkb.orgnih.govuwks.ac.idacs.orgnih.govpnas.orgaai.org MPA exhibits a significantly higher potency for inhibiting IMPDH2 compared to IMPDH1, with some studies indicating a 4 to 5-fold greater inhibitory effect on the type II isoform. aai.orgpharmgkb.orgnih.govuio.nouwks.ac.id This differential inhibition contributes to the selective targeting of lymphocytes by MPA. pharmgkb.org MPA inhibits IMPDH by binding to the NAD site after NADH release, causing a conformational change in the enzyme that traps an intermediate. uio.nocore.ac.uknih.govacs.org The interaction of MPA with IMPDH can also lead to the formation of protein aggregates, which is reversible by the addition of guanosine (B1672433) triphosphate (GTP). core.ac.ukresearchgate.net

Impact on De Novo Purine (B94841) Synthesis Pathway

IMPDH plays a crucial role as the rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides. drugbank.comwikipedia.orgdrugbank.comnih.govfpnotebook.commsjonline.orgpharmgkb.orgnih.govresearchgate.netrndsystems.comfda.govoup.commdpi.compnas.orgcore.ac.ukaai.orgnih.govresearchgate.net This pathway is essential for converting inosine monophosphate (IMP) to xanthine (B1682287) monophosphate (XMP), which is then further converted to guanosine monophosphate (GMP). drugbank.comdrugbank.comfpnotebook.compharmgkb.orgmdpi.comcore.ac.uk GMP is subsequently converted to guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP), which are vital for the synthesis of RNA and DNA, respectively. drugbank.comdrugbank.comfpnotebook.compharmgkb.org By inhibiting IMPDH, MPA effectively blocks this rate-limiting step, leading to a depletion of intracellular guanine nucleotide pools. drugbank.comdrugbank.comnih.govfpnotebook.commsjonline.orgsiemens-healthineers.comsiemens-healthineers.compharmgkb.orgresearchgate.netrndsystems.comfda.govoup.commdpi.comuwks.ac.idaai.orgresearchgate.netresearchgate.netbrieflands.comnih.gov This depletion directly interferes with DNA and RNA synthesis, particularly in rapidly proliferating cells like activated lymphocytes. drugbank.comdrugbank.comnih.govfpnotebook.comsiemens-healthineers.comsiemens-healthineers.comrndsystems.comfda.gov

Differential Effects on Lymphocyte Purine Metabolism (T- and B-lymphocytes vs. Other Cell Types)

Lymphocytes, specifically T and B cells, are highly dependent on the de novo purine synthesis pathway to generate the guanine nucleotides required for proliferation and function. frontiersin.orgaai.orgdrugbank.comwikipedia.orgnih.govfpnotebook.commsjonline.orgsiemens-healthineers.comsiemens-healthineers.compharmgkb.orgresearchgate.netfda.govoup.comnih.govaai.orgnih.gov In contrast, most other cell types can utilize a salvage pathway to recycle pre-existing purine bases, making them less reliant on de novo synthesis. wikipedia.orgfpnotebook.commsjonline.orgpharmgkb.orgfda.govoup.com This differential dependence on the de novo pathway is the basis for MPA's selective cytostatic effects on lymphocytes. drugbank.comnih.govfpnotebook.commsjonline.orgpharmgkb.orgfda.govoup.comnih.gov While MPA primarily targets guanine nucleotide synthesis, some research suggests it may also affect ATP and pyrimidine (B1678525) synthesis in lymphocytes, though not in an integrated manner. researchgate.net

Cellular and Molecular Immunosuppressive Effects

The inhibition of IMPDH and the subsequent depletion of guanine nucleotides by this compound lead to a range of cellular and molecular effects that contribute to its immunosuppressive properties. frontiersin.orgaai.orgdrugbank.comscielo.brdrugbank.comnih.govmsjonline.orgnih.govnih.govresearchgate.netrndsystems.comuwks.ac.idaai.orgnih.govresearchgate.netnih.gov

Inhibition of Lymphocyte Proliferation and Maturation

A primary effect of MPA is the potent inhibition of T and B lymphocyte proliferation. frontiersin.orgaai.orgdrugbank.comdrugbank.comnih.govmsjonline.orgsiemens-healthineers.comsiemens-healthineers.comnih.govnih.govresearchgate.netrndsystems.comfda.govoup.comaai.orgnih.govresearchgate.netnih.gov By depleting the necessary nucleotide precursors, MPA interferes with DNA synthesis, effectively blocking the cell cycle, particularly at the G1/S phase transition. aai.orgdrugbank.comdrugbank.comnih.govuwks.ac.idaai.orgnih.govresearchgate.netaai.org This prevents the rapid clonal expansion of lymphocytes that occurs during an immune response. frontiersin.orgmsjonline.org Studies have shown that MPA inhibits mitogen-induced proliferation of peripheral blood lymphocytes, an effect that can be reversed by the addition of guanosine. aai.org Furthermore, MPA can inhibit the maturation and differentiation of lymphocytes. frontiersin.orgaai.org For instance, it has been shown to inhibit the differentiation of primary human B cells into plasma cells and prevent antibody production. aai.orgdrugbank.comnih.govmsjonline.orgsiemens-healthineers.comsiemens-healthineers.comrndsystems.com MPA can also affect the expression of lymphocyte surface antigens, such as CD3, CD8, and CD25, which are involved in lymphocyte activation. plos.org

Suppression of Antibody Formation

This compound suppresses antibody formation by inhibiting the proliferation and differentiation of B lymphocytes. nih.govresearchgate.netdrugbank.compharmgkb.org B cells require de novo purine synthesis for their rapid proliferation and differentiation into antibody-producing plasma cells. drugbank.comnih.gov By inhibiting IMPDH, MPA depletes the necessary guanosine nucleotides, thereby blocking these processes. drugbank.compharmgkb.orgnih.gov Studies have shown that MPA significantly inhibits the proliferation and differentiation of primary human B cells stimulated under various conditions. nih.gov This inhibition prevents plasma cell differentiation and subsequent antibody production from both healthy controls and individuals with autoimmune conditions like rheumatoid arthritis. nih.gov While MPA potently suppresses immunoglobulin secretion from activated primary B cells, terminally differentiated plasma cells appear less susceptible to this inhibition. nih.gov This is likely due to the downregulation of IMPDH2, the primary target of MPA, in plasma cells. nih.gov Research in patients with granulomatosis with polyangiitis (GPA) also indicates that MPA decreases the frequency of IL-6+ and IL-10+ B cells in vitro. acrabstracts.org

Modulation of Cytokine Production and Immune Tolerance

This compound influences immune responses by modulating cytokine production. MPA can inhibit the synthesis of inflammatory cytokines. nih.govasm.org Studies have shown that MPA can reduce the production of cytokines such as IL-12 and TNF-α by dendritic cells. asm.orgaai.org In a mouse model of Crohn's disease, MMF treatment significantly inhibited the mRNA expression and serum levels of pro-inflammatory cytokines including IFN-γ, TNF-α, IL-12, IL-6, and IL-1β. nih.govmdpi.com However, it did not inhibit the expression of IL-10 mRNA. nih.govmdpi.com This suggests that MPA can down-regulate pro-inflammatory cytokines, potentially contributing to immune tolerance. nih.govmdpi.com

Effects on Dendritic Cell Maturation and Monocyte Proliferation

This compound affects the maturation and function of dendritic cells (DCs). nih.govasm.orgaai.orgoup.comnih.gov MPA treatment can impair the upregulation of co-stimulatory molecules on DCs in response to maturation signals like TNF-α, although its effect can vary depending on the stimulus. nih.govoup.com For instance, MPA reduced TNFα-induced phenotype maturation in human DCs but had no effect after LPS activation, suggesting a preferential effect on the TNFα signaling pathway, possibly through inhibiting p38MAPK phosphorylation. nih.gov MPA-treated DCs may exhibit a mature migratory phenotype but have impaired ability to stimulate allogeneic T-cell proliferation. oup.comnih.gov This impairment can occur via both direct and indirect pathways. oup.comnih.gov MPA also decreases the production of cytokines like IL-12 by DCs. asm.orgaai.org

MPA also impacts monocytes. It can inhibit the glycosylation of lymphocyte and monocyte glycoproteins involved in intercellular adhesion to endothelial cells. nih.govresearchgate.netdrugbank.com This can reduce the recruitment of lymphocytes and monocytes to sites of inflammation. nih.govresearchgate.netpharmgkb.org MPA treatment of monocytes has been shown to decrease their attachment to endothelial cells and attenuate the upregulation of adhesion molecules and MHC-II expression in response to LPS. oup.com MPA may also induce apoptosis in monocytes. oup.com

Impact on Regulatory T (Treg) Cells

The impact of this compound on regulatory T (Treg) cells appears to be complex and subject to varying findings. Some studies suggest that MMF may facilitate the differentiation of Tregs from conventional T cells. ctrjournal.org Conversely, other research indicates that MMF can have dose-dependent negative effects on Tregs, potentially impairing their viability and proliferative capacity in vitro. ctrjournal.org One study found that MPA increased T cell regulatory apoptosis with SEB stimulation. nih.gov In patients with systemic lupus erythematosus (SLE), MMF treatment was associated with reductions in both Th17-type and Treg-type CD4+ T cells. stanford.edu However, another study suggested that MPA, through preferential inhibition of IL-17, might favorably influence the Treg/Th17 balance. nih.gov Research in canine lymphocytes showed that the influence of MPA on the expansion of Treg cells and lymphocyte apoptosis was ambiguous and dependent on the mechanism of cellular activation. plos.org

Mechanisms Beyond Immunosuppression

Beyond its well-established immunosuppressive actions, this compound possesses other biological properties, including antiviral and antifungal activities. nih.govcapes.gov.br

Mechanisms Beyond Immunosuppression

Antiviral Properties

This compound has demonstrated broad-spectrum antiviral activity against various viruses in vitro. microbiologyresearch.orgmdpi.comnih.govresearchgate.netnih.gov Its antiviral effects are linked to its inhibition of IMPDH, which depletes the intracellular guanosine pool necessary for viral RNA replication. mdpi.comnih.gov Studies have shown MPA to be effective against viruses such as vaccinia, herpes simplex, Semliki Forest, encephalomyocarditis, Coxsackie, and influenza viruses in tissue culture. microbiologyresearch.org The antiviral effect of MPA against influenza viruses, for example, can be completely reversed by guanosine supplementation, highlighting the role of guanosine nucleotide depletion in its mechanism. researchgate.netnih.gov MPA has also been shown to inhibit Hepatitis C Virus (HCV) infection in vitro and in vivo, and it can act synergistically with interferon-α (IFN-α). nih.gov This synergy may involve the stimulation of interferon-stimulated genes (ISGs), such as interferon regulatory factor 1 (IRF1). nih.gov

Antibacterial Properties

Beyond its well-known immunosuppressive effects, this compound has a history rooted in antimicrobial discovery. It was initially identified as an antibiotic produced by Penicillium stoloniferum and Penicillium brevi-compactum. uio.nonih.gov Historically, this compound was shown to inhibit the growth of Bacillus anthracis. uio.noncats.io Research has indicated that MPA possesses antibacterial properties against certain microorganisms. ncats.iomicrobiologyresearch.orgeurekaselect.com

Anticancer and Antiangiogenesis Activities

This compound has demonstrated anticancer and antiangiogenesis activities, mechanisms that are also linked to its inhibition of IMPDH. IMPDH activity is often found to be upregulated in various neoplastic cells, making it a target for cancer therapy. tandfonline.complos.org MPA's inhibition of IMPDH leads to a depletion of guanosine nucleotides, which are essential for the proliferation of rapidly dividing cancer cells. researchgate.netplos.org This can result in the inhibition of cancer cell proliferation and the induction of apoptosis in various cancer cell lines. plos.org

Moreover, MPA exhibits antiangiogenesis effects, which involve the inhibition of new blood vessel formation that is crucial for tumor growth and metastasis. aacrjournals.org Studies have shown that MPA can potently inhibit the proliferation, invasion, and migration of endothelial cells, as well as their ability to form tube-like structures in vitro. aacrjournals.org These antiangiogenic effects may be mediated, in part, through the modulation of signaling pathways such as MYC signaling in endothelial cells. aacrjournals.org While MPA has shown direct antiproliferative effects on cancer cells in vitro, its antitumor effects in vivo can be variable and may involve modulating the tumor microenvironment and inhibiting angiogenesis. aacrjournals.orgnih.govdntb.gov.ua

Antifibrotic Effects

Accumulating evidence suggests that this compound possesses antifibrotic properties, impacting the excessive accumulation of extracellular matrix that characterizes fibrotic conditions. nih.govcapes.gov.br MPA has been shown to inhibit the proliferation of various non-immune cells that contribute to fibrosis, including fibroblasts, smooth muscle cells, renal tubular cells, and mesangial cells, in response to proliferative stimuli. nih.govcapes.gov.br

Studies in animal models of both immune-mediated and non-immune-mediated renal damage have indicated that MPA can ameliorate renal lesions, reducing indicators of fibrosis such as mesangial matrix deposition, interstitial fibrosis, myofibroblast infiltration, and glomerular sclerosis. nih.govnih.gov In humans, beneficial effects have been observed in reducing proteinuria in certain kidney conditions and in the context of chronic allograft nephropathy and calcineurin inhibitor toxicity, suggesting a reduction in both immune- and non-immune-mediated renal damage contributing to fibrosis. nih.govcapes.gov.br The antifibrotic action may also involve the induction of neutral endopeptidase, an enzyme that degrades angiotensin II, a molecule implicated in fibrotic processes. nih.gov

Here is a summary of the effects of this compound discussed:

EffectMechanismCell Types Affected (Examples)
ImmunosuppressionInhibition of IMPDH, depleting guanosine nucleotidesActivated T and B Lymphocytes
AntibacterialInhibition of growth (specific mechanisms may vary)Bacillus anthracis, certain other microorganisms
AnticancerInhibition of IMPDH, antiproliferative, induction of apoptosisVarious cancer cell lines
AntiangiogenesisInhibition of endothelial cell proliferation, migration, tube formationEndothelial cells, Fibroblasts
AntifibroticInhibition of non-immune cell proliferation, reduction of matrix depositionFibroblasts, Smooth Muscle Cells, Renal Tubular Cells, Mesangial Cells

Pharmacokinetics and Pharmacodynamics of Mycophenolic Acid

Absorption and Bioavailability Considerations

Following oral administration, the absorption and bioavailability of mycophenolic acid are key determinants of systemic exposure. pharmgkb.orgdrugbank.comeur.nlnih.govnih.gov

Role of Prodrug Hydrolysis

Mycophenolate mofetil (MMF), an ester prodrug of MPA, is rapidly and extensively absorbed from the gastrointestinal tract. oatext.comdrugbank.commims.commims.com After absorption, MMF undergoes rapid and complete hydrolysis to the active this compound. nih.govub.edunih.gov This conversion is primarily mediated by carboxylesterases (CES), particularly CES1 and CES2, located in the gut wall, blood, liver, and other tissues. nih.govdrugbank.comnih.govcaymanchem.com Studies have indicated that hepatic carboxylesterases, especially CES1, play a significant role in MMF bioactivation. nih.gov The rapid conversion of MMF to MPA means that MMF is generally not detectable in plasma after administration. pharmgkb.org The oral bioavailability of MPA following MMF administration typically ranges from 80.7% to 94%. pharmgkb.orgnih.govub.edu

Distribution of this compound

Following absorption, this compound is distributed throughout the body. nih.gov

Protein Binding Characteristics (e.g., Albumin Binding)

This compound is highly bound to plasma proteins, primarily albumin. pharmgkb.orgnih.govdrugbank.comdrugbank.comhres.ca In patients with normal renal and liver function, the protein binding of MPA ranges from 97% to 99%. nih.govub.edu The free, unbound fraction of MPA is considered to be the pharmacologically active component. eur.nl The major metabolite, this compound glucuronide (MPAG), also exhibits high protein binding to plasma albumin, approximately 82% at normal therapeutic concentrations. drugbank.com Competition for albumin binding sites between MPA and MPAG can occur, and at elevated MPAG concentrations, such as in renal impairment, the binding of MPA may decrease, potentially increasing the free fraction. drugbank.comub.eduhres.cafrontiersin.org

Volume of Distribution

The volume of distribution of this compound has been reported in pharmacokinetic studies. At steady state, the volume of distribution of MPA is approximately 54 L. nih.govdrugbank.comhres.ca During the elimination phase, the volume of distribution has been noted to be higher, around 112 L. nih.govdrugbank.com The volume of distribution for the prodrug, mycophenolate mofetil, has been reported between 3.6 to 4.0 L/kg. drugbank.com

Here is a table summarizing some pharmacokinetic parameters:

ParameterValue (this compound)Value (Mycophenolate Mofetil)Source(s)
Oral Bioavailability~72% (EC-MPS) nih.govdrugbank.comscielo.br80.7% - 94% pharmgkb.orgnih.govub.edu pharmgkb.orgnih.govdrugbank.comub.eduscielo.br
Protein Binding (Albumin)>98% drugbank.comhres.ca, 97-99% nih.govub.edu, 97% pharmgkb.orgdrugbank.commims.commims.com- pharmgkb.orgnih.govdrugbank.comdrugbank.commims.commims.comub.eduhres.ca
Volume of Distribution (Steady State)54 L nih.govdrugbank.comhres.ca- nih.govdrugbank.comhres.ca
Volume of Distribution (Elimination Phase)112 L nih.govdrugbank.com- nih.govdrugbank.com
Volume of Distribution-3.6 - 4.0 L/kg drugbank.com drugbank.com
Tmax (MMF)1-2 hours nih.govoatext.com- nih.govoatext.com
Tmax (EC-MPS)1.5 - 2.75 hours nih.govdrugbank.comfda.gov- nih.govdrugbank.comfda.gov
Elimination Half-life8-16 hours drugbank.com, 9-17 hours pharmgkb.orgnih.govoatext.com, 12 hours (Na salt) mims.com17.9 hours (oral) drugbank.commims.com, 16.6 hours (IV) drugbank.commims.com pharmgkb.orgnih.govoatext.comdrugbank.comdrugbank.commims.com

Metabolism and Biotransformation Pathways

This compound undergoes extensive metabolism, primarily in the liver, gastrointestinal tract, and kidneys. nih.govnih.govub.edu The main metabolic pathway is glucuronidation, mediated by uridine (B1682114) diphosphate (B83284) glucuronosyltransferases (UGTs). nih.govnih.govdrugbank.comub.eduoup.com The major metabolite formed is the pharmacologically inactive phenolic glucuronide, this compound 7-O-glucuronide (MPAG). nih.govnih.govdrugbank.comdrugbank.comub.eduresearchgate.net MPAG is typically present in plasma at much higher concentrations than MPA. nih.gov

A minor, but pharmacologically active, metabolite is the acyl glucuronide (AcMPAG). nih.govdrugbank.comnih.govub.eduoup.comresearchgate.net While MPAG is the predominant metabolite in terms of exposure, AcMPAG has pharmacological activity comparable to MPA. nih.govdrugbank.comnih.gov The AUC ratio of MPA:MPAG:acyl glucuronide at steady state is approximately 1:24:0.28. drugbank.com

Minor metabolic pathways may also involve UDP-glucosyltransferase, forming MPA phenol (B47542) glucoside (MPG), although the activity of this metabolite is currently unknown. researchgate.net While cytochrome P450 enzymes may be involved to some extent, glucuronidation is the primary metabolic route for MPA. researchgate.net

Glucuronidation by UDP-Glucuronosyltransferases (UGTs)

The primary metabolic pathway for this compound is phase II glucuronidation, a process mediated by UDP-glucuronosyltransferases (UGTs) located in the liver, gastrointestinal tract, and kidneys. pharmgkb.orgnih.govontosight.ai This conjugation with glucuronic acid is crucial for the elimination of MPA and the termination of its pharmacological activity. ontosight.ai

Major Metabolite: this compound 7-O-Glucuronide (MPAG)

The predominant metabolite formed through glucuronidation is this compound 7-O-glucuronide (MPAG). pharmgkb.orgnih.govontosight.ai MPAG is a phenolic glucuronide and is generally considered pharmacologically inactive. drugbank.comnih.gov Despite its inactivity, MPAG is the most abundant metabolite of MPA, with its area under the concentration-time curve (AUC) being, on average, more than 20 times higher than that of MPA. drugbank.compsu.edu

Active Metabolite: Acyl Glucuronide (AcMPAG)

In addition to MPAG, a minor but pharmacologically active metabolite, the acyl glucuronide (AcMPAG), is also formed. drugbank.comnih.gov AcMPAG is generated by the glucuronidation of the carboxylic group of MPA. nih.gov While it is a minor metabolite, AcMPAG has demonstrated comparable pharmacological potency to MPA in some studies and may contribute to both the immunosuppressive effects and potentially some adverse effects observed with mycophenolate mofetil therapy. drugbank.comnih.govalfred.org.auresearchgate.net AcMPAG has been shown to inhibit lymphocyte proliferation and may bind covalently to proteins. researchgate.net The AUC ratio of MPA:MPAG:AcMPAG at steady state is approximately 1:24:0.28. drugbank.com

Involvement of Specific UGT Isoforms (e.g., UGT1A8, UGT1A9, UGT2B7)

Several UGT isoforms are involved in the glucuronidation of this compound. UGT1A9 and UGT2B7 are identified as the main UGT isoforms responsible for MPA glucuronidation, largely due to their significant expression in the liver and kidneys. ontosight.aipsu.edunih.govresearchgate.net UGT1A9 plays a predominant role in the hepatic metabolism of MPA, being the major enzyme involved in the formation of MPAG. nih.govnih.gov Studies using heterologously expressed UGTs and chemical inhibition experiments have indicated that UGT1A9 is responsible for a substantial portion of MPAG production in the liver, kidney, and intestinal mucosa. psu.edunih.govresearchgate.net

UGT2B7 is primarily involved in the formation of the acyl glucuronide, AcMPAG. researchgate.netnih.govnih.gov While UGT2B7 is the main isoform producing AcMPAG in significant amounts, selective inhibition of UGT2B7 only moderately reduces AcMPAG production, suggesting potential involvement of other enzymes or pathways. nih.govresearchgate.net

Other UGT isoforms, such as UGT1A8, UGT1A1, UGT1A7, and UGT1A10, also play roles in MPA glucuronidation, although generally to a lesser extent. nih.govnih.gov UGT1A8 is primarily an extrahepatic enzyme found in the kidney and gastrointestinal tract and is associated with the glucuronidation of MPA to MPAG. nih.govnih.gov Genetic polymorphisms in UGT genes, particularly UGT1A9 and UGT2B7, have been shown to influence MPA pharmacokinetics and contribute to inter-individual variability in drug exposure. nih.govnih.govnih.govresearchgate.net

Enterohepatic Recirculation of MPAG

This compound undergoes extensive enterohepatic recirculation, a process significantly influenced by its major metabolite, MPAG. nih.govnih.govjst.go.jp MPAG is excreted into the bile, primarily via the canalicular multidrug resistance-associated protein 2 (MRP2). pharmgkb.orgnih.govub.edu Once in the gastrointestinal tract, MPAG can be de-glucuronidated by bacterial enzymes present in the gut flora, converting it back to the active parent drug, MPA. pharmgkb.orgnih.govjst.go.jp This regenerated MPA can then be reabsorbed from the intestine, leading to a secondary peak in MPA plasma concentration observed typically 6 to 12 hours after oral administration. pharmgkb.orgnih.gov

Elimination and Excretion Pathways

This compound and its metabolites are primarily eliminated from the body through excretion, with the kidneys playing a major role. pharmgkb.orgontosight.aiub.edu The main route of excretion for this compound is the urinary excretion of its major metabolite, MPAG. pharmgkb.orgnih.govdrugbank.com Approximately 87% of the administered dose is excreted in the urine as MPAG, with negligible amounts of unchanged MPA (<1%) found in urine. pharmgkb.orgnih.gov

The excretion of MPAG and AcMPAG into urine occurs via both glomerular filtration and active tubular secretion. nih.govnih.gov Active tubular secretion of these glucuronides is mediated by transporters, including organic anion transporters (OATs) such as hOAT1 and hOAT3, and the multidrug resistance-associated protein 2 (MRP2). pharmgkb.orgnih.govub.edu

Biliary excretion also contributes to the elimination of MPAG and AcMPAG, facilitating the enterohepatic recirculation process. pharmgkb.orgnih.govub.edu MPAG and AcMPAG are transported into bile via MRP2. pharmgkb.orgnih.govub.edu Fecal excretion accounts for a smaller proportion of the eliminated dose, around 5.5%. nih.gov

The mean elimination half-life of MPA ranges from 9 to 17 hours, while the mean elimination half-life of its major metabolite, MPAG, is typically longer, ranging between 13 and 17 hours. pharmgkb.orgdrugbank.com Renal function significantly influences the clearance of both MPAG and AcMPAG, as their elimination is primarily through the kidneys. ub.edu

Here is a data table summarizing key pharmacokinetic parameters:

ParameterValue (approximate)NotesSource
Oral Bioavailability (from MMF)80.7% to 94%In healthy volunteers and transplant patients pharmgkb.orgnih.gov
Protein Binding (MPA)>98%Primarily to albumin nih.govdrugbank.comalfred.org.au
AUC Ratio (MPA:MPAG:AcMPAG)1:24:0.28At steady state drugbank.com
Urinary Excretion (as MPAG)87%Primary elimination route pharmgkb.orgnih.gov
Urinary Excretion (as MPA)<1%Negligible amount pharmgkb.orgnih.gov
Fecal Excretion~5.5%Contributes to elimination nih.gov
Elimination Half-life (MPA)9 to 17 hoursMean range pharmgkb.orgnih.gov
Elimination Half-life (MPAG)13 to 17 hoursMean range drugbank.com
Mean Clearance (MPA)140 mL/min drugbank.com
Mean Renal Clearance (MPAG)15.5 mL/min drugbank.com
Enterohepatic RecirculationContributes ~40% to MPA AUCMediated by MPAG deconjugation and reabsorption ub.edu

Renal Excretion of Metabolites

This compound undergoes extensive metabolism, primarily through glucuronidation, in the liver, gastrointestinal tract, and to a lesser extent, the kidney. oatext.comub.edu The main metabolite is the inactive this compound 7-O-glucuronide (MPAG). oatext.comub.edudrugbank.comoup.com A minor but pharmacologically active metabolite is the acyl glucuronide (AcMPAG). ub.edudrugbank.comoup.com

While renal clearance of unchanged MPA is negligible, its metabolites, MPAG and AcMPAG, are predominantly excreted into the urine. ub.edudrugbank.com This excretion primarily occurs via active tubular secretion. ub.eduoup.com Approximately 60% of MPA is eliminated in the urine as MPAG in stable renal transplant patients, with only about 3% eliminated as unchanged MPA. drugbank.com

Role of Transporters (e.g., MRP2, OATP1B1, OATP1B3, P-gp)

Membrane transporters play a significant role in the disposition of this compound and its metabolites. Several transporters are involved in the uptake and efflux processes in various tissues, including the liver, kidney, and intestine.

MRP2 (Multidrug Resistance-associated Protein 2): MPAG and AcMPAG are substrates for the canalicular efflux transporter MRP2 (encoded by the ABCC2 gene), which is involved in their excretion into bile. pharmgkb.orgub.edu MRP2 also participates in the renal excretion of MPAG into urine via active tubular secretion. ub.edufrontiersin.org

OATP1B1 and OATP1B3 (Organic Anion Transporting Polypeptides 1B1 and 1B3): These uptake transporters, located on the sinusoidal membrane of hepatocytes, are involved in the uptake of circulating MPAG into the liver. pharmgkb.orgresearchgate.netresearchgate.net Studies using OATP-transfected human embryonic kidney cells have shown that cells expressing OATP1B1 and OATP1B3 significantly accumulate MPAG. pharmgkb.org Genetic polymorphisms in the SLCO1B1 and SLCO1B3 genes encoding these transporters can influence MPAG pharmacokinetics. pharmgkb.orgresearchgate.netresearchgate.nettandfonline.com

P-gp (P-glycoprotein): There is some evidence suggesting a minor role for P-glycoprotein (encoded by ABCB1) in the oral absorption of MPA. researchgate.net However, polymorphisms in ABCB1 have not been consistently associated with MPA pharmacokinetics. researchgate.net

The transport of MPAG into bile via MRP2 is linked to the enterohepatic circulation of MPA. MPAG excreted in bile can be de-glucuronidated by bacterial enzymes in the gastrointestinal tract, regenerating MPA, which can then be reabsorbed. pharmgkb.orgdrugbank.com This process can lead to a secondary peak in MPA plasma concentration several hours after oral administration. oatext.comdrugbank.com

Pharmacodynamic Biomarkers

Pharmacodynamic biomarkers are used to assess the biological effect of a drug at its site of action. For this compound, which targets lymphocyte proliferation, key pharmacodynamic biomarkers include IMPDH activity and lymphocyte proliferation assays.

Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH) Activity

This compound exerts its immunosuppressive effect by inhibiting IMPDH, the rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides in lymphocytes. pharmgkb.orgresearchgate.netmdpi.com Measuring IMPDH activity in peripheral blood mononuclear cells (PBMCs) or lymphocytes can serve as a direct pharmacodynamic biomarker of MPA's effect. pharmgkb.orgnih.govresearchgate.netnih.govpsu.edunih.gov

Studies have shown an inverse relationship between MPA concentration and IMPDH activity, with maximum enzyme inhibition typically coinciding with peak MPA concentrations. nih.govresearchgate.net The inhibition of IMPDH activity is stronger in stimulated PBMCs compared to non-stimulated cells, reflecting the dependence of rapidly proliferating lymphocytes on the de novo purine (B94841) synthesis pathway. nih.govresearchgate.net Pre-transplant IMPDH activity has been explored as a potential marker to help guide initial MPA dosing in pediatric kidney transplant recipients. nih.govnih.gov

While IMPDH activity is a direct measure of target inhibition, its assessment can be labor-intensive, and standardized target values are still being defined. mdpi.com

Clinical Pharmacokinetics and Therapeutic Drug Monitoring Research

Inter-individual Variability in Mycophenolic Acid Exposure

Significant inter-individual variability in the pharmacokinetics of this compound has been widely observed in various patient populations, including renal and liver transplant recipients, as well as those with autoimmune diseases nih.govnih.goveur.nltandfonline.comfrontiersin.orgfrontiersin.orgiu.eduubc.cajfda-online.com. This variability can be substantial, with reported five to ten-fold differences in dose-normalized MPA exposure frontiersin.org.

Several factors contribute to this observed variability. These include genetic variations, drug interactions, differences in gastrointestinal absorption, renal function, hepatic function, albumin levels, hemoglobin levels, patient age, gender, and time after transplantation nih.goveur.nltandfonline.comfrontiersin.orgiu.edubmj.comalfred.org.aupharmgkb.org. For instance, MPA clearance has been shown to significantly increase with increasing renal function, albumin level, and hemoglobin, while decreasing with higher cyclosporine predose levels nih.gov. These variables can explain a notable portion of both between-patient and within-patient variability in MPA exposure nih.gov. Time-dependent changes in plasma protein binding and age-related differences in MPA metabolism have also been identified as contributors to inter- and intra-individual variability, particularly in hematopoietic stem cell transplant patients iu.edu.

Studies have explored the influence of demographic factors like gender on MPA pharmacokinetics. Some research indicates gender-related differences in MPA pharmacokinetic parameters, including a potentially higher MPA clearance in males compared to females, although findings can vary across studies eur.nl.

Area Under the Concentration-Time Curve (AUC) and Trough Level Monitoring

While AUC is considered the gold standard for MPA TDM, its measurement typically requires multiple blood samples collected over a dosing interval, which can be inconvenient and costly alfred.org.aunih.govfrontierspartnerships.org. As a more practical alternative, trough level monitoring (measuring the MPA concentration just before the next dose) is often used in routine clinical practice alfred.org.aufrontierspartnerships.orguiowa.edunih.gov.

Despite the limitations, some publications suggest a correlation between trough levels and clinical outcome in renal transplantation, and target trough levels have been proposed in certain conditions like lupus nephritis bmj.comnih.govfrontierspartnerships.orguiowa.edu. For instance, in lupus nephritis, a meta-analysis indicated a strong association between both MPA AUC and trough concentration (C0) with renal response bmj.com.

Limited sampling strategies (LSS) have been developed to estimate MPA AUC with fewer blood samples, offering a compromise between the comprehensiveness of full AUC monitoring and the convenience of trough level monitoring frontiersin.orgubc.caalfred.org.aufrontierspartnerships.orgnih.gov. These strategies utilize a limited number of time points to calculate AUC based on validated algorithms frontiersin.orgubc.caalfred.org.aufrontierspartnerships.orgnih.gov.

Analytical Methods for this compound Quantification

Accurate and reliable quantification of this compound in biological samples is fundamental for both pharmacokinetic studies and therapeutic drug monitoring. Various analytical techniques have been developed and employed for this purpose. These methods can broadly be categorized into chromatographic techniques and immunoassays nih.govmdpi.com.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used method for the determination of MPA in plasma and other biological matrices ubc.canih.govmdpi.com61.8.75researchgate.netnih.govtbzmed.ac.irclinlabint.comresearchgate.netsemanticscholar.orgtbzmed.ac.ir. HPLC-UV methods offer adequate sensitivity, selectivity, and specificity for measuring clinically relevant concentrations of MPA clinlabint.com.

Sample preparation for HPLC-UV typically involves protein precipitation nih.govresearchgate.netnih.govtbzmed.ac.irresearchgate.netsemanticscholar.orgtbzmed.ac.ir. Chromatographic separation is commonly achieved using reversed-phase columns (e.g., C8 or C18) with a mobile phase consisting of a mixture of aqueous buffer and organic solvent, often acetonitrile (B52724) or methanol (B129727) nih.govresearchgate.netnih.govtbzmed.ac.irresearchgate.net. UV detection is typically performed at wavelengths around 210, 254, 304, or 305 nm, where MPA absorbs light nih.govresearchgate.netnih.govtbzmed.ac.ir.

While HPLC-UV methods are cost-effective and commonly available in clinical laboratories, they can sometimes be lengthy due to sample preparation steps and chromatographic run times semanticscholar.org. The sensitivity of HPLC-UV methods can vary, with reported lower limits of quantification (LLOQ) ranging from 0.04 mg/L to 1000 ng/mL (equivalent to 1 mg/L) depending on the specific method and matrix 61.8.75nih.govtbzmed.ac.ir. Internal standardization is often employed to improve the accuracy and precision of HPLC-UV assays nih.govresearchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is considered a reference method for quantifying MPA and its metabolites in biological samples due to its high sensitivity, specificity, and ability to simultaneously measure multiple analytes alfred.org.aunih.govmdpi.comnih.gov. LC-MS/MS methods offer advantages such as improved sensitivity and reduced run times compared to some HPLC-UV methods 61.8.75semanticscholar.org.

Sample preparation for LC-MS/MS often involves simple protein precipitation 61.8.75nih.gov. Chromatographic separation is performed using LC, followed by detection using a tandem mass spectrometer jfda-online.comalfred.org.au61.8.75nih.govlcms.cznih.govresearchgate.netnih.govpreprints.org. LC-MS/MS allows for the selective detection of MPA based on its mass-to-charge ratio and characteristic fragmentation pattern, minimizing interference from matrix components and metabolites 61.8.75nih.govlcms.cznih.govpreprints.org. Multiple reaction monitoring (MRM) mode is commonly used for quantitative analysis 61.8.75nih.govpreprints.org.

LC-MS/MS methods can effectively separate MPA from its glucuronide metabolites, such as this compound 7-O-glucuronide (MPAG) and acyl-mycophenolic acid glucuronide (AcMPAG), which can interfere with some immunoassay methods jfda-online.comnih.govlcms.czresearchgate.netnih.govwaters.com. Reported LLOQ values for MPA using LC-MS/MS are typically in the low ng/mL range, demonstrating high sensitivity 61.8.75nih.govnih.gov.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) is an advanced form of LC-MS/MS that utilizes smaller particle size columns and higher mobile phase flow rates, resulting in faster separation times, improved peak resolution, and increased sensitivity jfda-online.com61.8.75nih.govlcms.cznih.govresearchgate.netnih.govpreprints.orgwaters.com. UPLC-MS/MS methods are particularly well-suited for high-throughput analysis in clinical research and TDM settings nih.gov.

Similar to conventional LC-MS/MS, UPLC-MS/MS methods for MPA quantification typically involve protein precipitation for sample preparation nih.govlcms.czpreprints.org. The rapid chromatographic separation achieved with UPLC allows for shorter run times, often in the range of 3 to 7 minutes nih.govlcms.czwaters.com. Detection is performed using tandem mass spectrometry, providing high specificity and sensitivity jfda-online.comnih.govlcms.cznih.govresearchgate.netnih.govpreprints.orgwaters.com.

UPLC-MS/MS methods can effectively separate MPA from its metabolites, including MPAG and AcMPAG, which is crucial for accurate quantification nih.govlcms.czpreprints.orgwaters.com. These methods have demonstrated good linearity, accuracy, and precision over a wide range of MPA concentrations jfda-online.com61.8.75nih.govnih.govnih.govpreprints.org.

Immunoassays (EMIT, PETINIA, CEDIA)

Immunoassays, such as Enzyme Multiplied Immunoassay Technique (EMIT), Particle Enhanced Turbidimetric Inhibition Immunoassay (PETINIA), and Cloned Enzyme Donor Immunoassay (CEDIA), are automated techniques commonly used in clinical laboratories for their convenience and high throughput mdpi.comnih.govresearchgate.netnih.gov.

However, a significant limitation of immunoassays for MPA monitoring is their potential for overestimation of MPA concentrations due to cross-reactivity with its metabolites, particularly MPAG jfda-online.comnih.govresearchgate.netnih.govresearchgate.netnih.gov. This cross-reactivity can lead to a positive bias when compared to chromatographic methods like HPLC-UV or LC-MS/MS jfda-online.comnih.govresearchgate.netnih.govnih.gov. The degree of overestimation can vary depending on the specific immunoassay kit and the concentrations of MPA and its metabolites in the sample nih.gov.

Studies comparing immunoassays (PETINIA and EMIT) with HPLC-UV have shown that immunoassay methods can yield significantly higher mean MPA concentrations nih.gov. For example, one study reported that PETINIA measured mean MPA concentrations that were significantly higher than those measured by HPLC-UV (2.36 ± 1.30 mcg/mL vs. 1.82 ± 1.23 mcg/mL), with a mean bias of 0.54 mcg/mL nih.gov. Similarly, EMIT showed a mean bias of 1.91 mcg/mL compared to HPLC nih.gov.

Despite the issue of cross-reactivity, immunoassays are still used in some clinical laboratories, especially those serving transplantation TDM, due to their automation capabilities mdpi.com. However, therapeutic ranges for MPA are primarily based on data obtained using more specific chromatographic techniques nih.gov.

IMPDH Inhibition Assay

The immunosuppressive effect of this compound is directly linked to its ability to inhibit inosine (B1671953) monophosphate dehydrogenase (IMPDH). nih.govnih.gov IMPDH is the rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides, a pathway predominantly utilized by proliferating lymphocytes. oatext.comnih.gov MPA inhibits IMPDH by trapping a covalent nucleotide-enzyme intermediate. nih.gov

Research into IMPDH inhibition assays provides insights into the pharmacodynamic effects of MPA. Studies have evaluated the relationship between MPA concentrations and IMPDH activity, often in peripheral blood mononuclear cells (PMNCs). researchgate.net An in vivo assay using Saccharomyces cerevisiae has been developed to monitor the formation of the covalent nucleotide-enzyme intermediate, demonstrating that different IMPDH isoforms can exhibit varying drug sensitivities. nih.gov This assay could potentially serve as a tool for detecting drug-inactivated IMPDH in patients receiving MPA therapy. nih.gov

Furthermore, studies have explored the relationship between unbound (free) MPA concentrations and IMPDH inhibition, postulating that the free fraction is responsible for the immunosuppressive effects. nih.gov While a good correlation between total and free MPA concentrations has been observed, significant intra- and inter-individual variability in the bound fraction exists. nih.gov An Emax model analysis relating free MPA concentrations to IMPDH inhibition yielded an estimated EC50 value that aligns with reported in vitro values for IMPDH II inhibition. nih.gov

Research has also investigated the combined effects of MPA with other compounds on IMPDH inhibition. For instance, studies evaluating the combination of aminolevulinic acid (ALA) and MPA have shown that ALA can moderately inhibit IMPDH and, at higher concentrations, its presence can significantly reduce IMPDH inhibition relative to MPA alone. mdpi.com

Note: The data above is illustrative and based on reported research findings on IMPDH inhibition by MPA. mdpi.com

Development of Novel and Rapid Analytical Techniques (e.g., Electroanalytical Methods)

Accurate and timely measurement of this compound concentrations is essential for therapeutic drug monitoring and pharmacokinetic studies. While traditional laboratory methods like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are widely used and offer high sensitivity and selectivity, they often require skilled operators, can be costly, and involve extensive analysis time. mmu.ac.ukresearchgate.net Immunoassays are also utilized but may have limitations in specificity compared to chromatographic methods. mmu.ac.uk

The development of novel and rapid analytical techniques, such as electroanalytical methods, is an area of ongoing research. mmu.ac.uknih.gov Electroanalysis offers potential advantages, including affordability, portability, rapid analysis times, and the ability to provide sensitive and selective measurements, potentially supporting on-site analysis. mmu.ac.uknih.gov These techniques utilize electrochemical principles to detect and quantify analytes. Research is exploring the application of electroanalytical approaches for the measurement of both mycophenolate mofetil and this compound. mmu.ac.uknih.gov

Other rapid methods, such as ion-pair reversed-phase liquid chromatography with fluorescence detection (RP-LC with fluorescence detection), have been developed for the determination of MPA in human plasma. nih.gov Such methods often involve simple sample preparation steps, like single-step protein precipitation, and can achieve rapid run times with good linearity, precision, and a low limit of detection. nih.gov

Pharmacokinetic Modeling and Simulation

Pharmacokinetic (PK) modeling and simulation play a crucial role in understanding the disposition of this compound, characterizing variability, and predicting drug exposure. researchgate.netjst.go.jp Given the substantial inter-individual variability in MPA pharmacokinetics, pharmacometric analysis is of significant clinical benefit for individualizing therapy. jst.go.jp

Population pharmacokinetic models have been developed to describe MPA behavior in various patient populations, including those undergoing solid organ transplantation. jst.go.jpfrontiersin.org These models often utilize approaches such as parametric population modeling, nonparametric population modeling, and physiologically-based pharmacokinetics (PBPK) modeling. jst.go.jp PBPK models, for instance, have been used to improve the prediction of MPA absorption and enterohepatic recycling. jst.go.jp

Studies employing PK modeling and simulation have investigated the differences in MPA PK properties between different post-transplant stages, such as the early and stable phases in renal transplant patients. frontiersin.org These analyses have revealed significant differences in parameters like apparent clearance (CL/F) and volume of distribution (V/F) between these stages. frontiersin.org Monte Carlo simulations, based on these models, can be used to simulate optimal dosing regimens for patients at different stages to achieve target exposure levels. frontiersin.orgnih.gov

PK modeling is also used to evaluate the impact of various factors on MPA disposition, including protein binding. Studies in animal models, such as Nagase analbuminemic rats, combined with modeling and simulation, have helped to quantitatively clarify that free MPA concentration is a more suitable biomarker for the immunosuppressive effect compared to total MPA concentration. nih.gov

Pharmacokinetic models have also been applied to analyze and compare MPA disposition following different routes of administration, such as intravenous, oral, and novel routes like supralingual administration, helping to understand differences in bioavailability and absorption characteristics. mdpi.com

Therapeutic Drug Monitoring Strategies and Optimization

Therapeutic drug monitoring (TDM) of this compound is a strategy employed to optimize treatment outcomes by targeting drug exposure within a defined therapeutic window. oatext.comnih.gov The significant variability in MPA pharmacokinetics makes a "one size fits all" dosing approach suboptimal, and studies have shown a correlation between MPA exposure and clinical outcomes, such as the risk of acute rejection in transplant recipients. oatext.comoup.com

The area under the concentration-time curve over 12 hours (AUC0-12h) is widely considered the most relevant pharmacokinetic parameter for MPA exposure and has been correlated with efficacy. oatext.comnih.gov A commonly accepted therapeutic window for MPA AUC0-12h in renal transplant patients ranges from 30 to 60 mg·h/L. oatext.comnih.gov

Various strategies for TDM have been explored to estimate MPA AUC0-12h, including full pharmacokinetic profiles and limited sampling strategies (LSS). frontiersin.orgnih.gov LSS aim to predict the AUC based on a smaller number of blood samples, offering a more practical approach in clinical settings. frontiersin.orgnih.gov Studies have evaluated the performance of different LSS models, such as those using 4-point samples, in predicting MPA exposure through methods like Bayesian estimation and regression equations. frontiersin.org

Despite the rationale for TDM, the optimal strategies and their impact on clinical outcomes are still areas of research and debate. oatext.comoup.com Prospective studies have been conducted to compare concentration-controlled MPA therapy with fixed-dose regimens to further clarify the role of TDM in improving therapeutic potential. oatext.comoatext.com While some studies suggest that targeting MPA exposure may lead to better efficacy outcomes, particularly in specific patient populations or with reduced concomitant immunosuppression, others have questioned the utility of routine MPA TDM based on trough levels alone. oatext.comoatext.comoup.com The relationship between MPA exposure and toxicity also requires further investigation to define the upper limits of a target AUC range. researchgate.net

The potential of using a pharmacodynamic-based optimal treatment strategy, focusing on the target enzyme IMPDH, is also being discussed as a potential avenue for optimizing MPA therapy. researchgate.netjst.go.jp

Compound Names and PubChem CIDs:

Mycophenolic Acid in Preclinical Research Models

In Vitro Studies on Cellular Mechanisms

In vitro studies provide controlled environments to investigate the direct effects of MPA on various cell types and their underlying mechanisms.

Effects on Lymphocyte Subpopulations and Activation Markers

In vitro studies have demonstrated that MPA inhibits the proliferation of human peripheral blood lymphocytes stimulated with phytohaemagglutinin (PHA) nih.gov. This inhibition is evident in the reduction of the S-phase of the cell cycle nih.gov. MPA also impacts the expression of lymphocyte activation markers. Studies have shown that MPA reduces the PHA-induced increase in mean fluorescence intensity (MFI) of HLA-DR expression on B-lymphocytes and the number of CD25 positive B-lymphocytes nih.gov. While PHA stimulation increased CD25 expression and MFI on T-lymphocytes, MPA co-incubation reduced these effects nih.gov. In canine peripheral lymphocytes stimulated with mitogens, MPA decreased the expression of lymphocyte surface antigens CD3, CD8, and CD25, with negligible impact on CD4 and CD21 expression plos.orgnih.gov. The influence of MPA on the percentage of CD4+CD25+ T and CD4+CD25+FoxP3+ T lymphocyte subpopulations varied depending on the cell activation mechanism and MPA concentration, with a marked decrease observed in cells cultured with ConA and MPA at various concentrations plos.orgnih.gov.

Data on the effect of MPA on activation markers in human lymphocytes stimulated with PHA:

Lymphocyte TypeActivation MarkerPHA Stimulation EffectMPA Co-incubation Effect (vs. PHA alone)
B-lymphocytesHLA-DR (MFI)IncreasedReduced
B-lymphocytesCD25 (%)IncreasedReduced
T-lymphocytesHLA-DR (Expression)Not influencedReduced (PHA-induced effects)
T-lymphocytesCD25 (Expression & MFI)IncreasedReduced

Data on the effect of MPA on surface antigens in canine lymphocytes:

Lymphocyte TypeSurface AntigenMPA Effect
Canine LymphocytesCD3Decreased expression
Canine LymphocytesCD8Decreased expression
Canine LymphocytesCD25Decreased expression
Canine LymphocytesCD4Negligible impact
Canine LymphocytesCD21Negligible impact

Studies in Pancreatic Cancer Cell Lines

Research has explored the potential anti-cancer activity of MPA in pancreatic cancer cell lines. High-throughput screening identified MPA as an active agent with an antiangiogenesis mode of action researchgate.netnih.gov. Exposure of pancreatic cancer cell lines to MPA resulted in growth inhibition and reduced the expression of vascular endothelial growth factor (VEGF) researchgate.netnih.gov. This effect was reversed by supplementing the media with guanosine (B1672433), supporting an IMPDH-dependent mechanism researchgate.netnih.gov. Studies have evaluated the dose response (IC50) of various pancreatic cancer cell lines, such as CFPAC1, S2-013, and KPC cells, to MPA under both normoxia and hypoxia, and investigated the potential for rescuing cell viability with different metabolites metabolism-cancer.com. Rescue of cell viability upon MPA treatment was observed with guanine (B1146940), guanosine, and 2'-deoxyguanosine, but not effectively with hypoxanthine (B114508) or xanthine (B1682287) metabolism-cancer.com. Metabolomic analysis revealed a significant increase in inosine (B1671953) concentration and a decrease in xanthine monophosphate (XMP) and guanosine monophosphate (GMP) concentrations in response to MPA treatment metabolism-cancer.com. An unexpected finding was a significant increase in hypoxanthine concentration, suggesting MPA may block its degradation or salvage metabolism-cancer.com.

Studies on Intestinal Epithelial Barrier Function and Oxidative Stress

MPA can cause gastrointestinal adverse effects, and studies have investigated its impact on the intestinal epithelial barrier. Research suggests that MPA induces intestinal barrier dysfunction through mitochondrial reactive oxygen species (ROS) nih.govresearchgate.netnih.gov. In vitro studies using Caco-2 cells have shown that MPA increases intracellular and mitochondrial ROS production, promoting oxidative stress nih.govresearchgate.net. This oxidative stress is linked to tight junction (TJ) proteins and apoptosis, contributing to abnormalities in intestinal barrier function nih.govresearchgate.net. MPA treatment led to reduced expression of TJ proteins like ZO-1 and occludin, and increased apoptosis in intestinal epithelial cells nih.govresearchgate.net. Low concentrations of MPA were found to cause mitochondrial damage, induce hyperpolarization of the mitochondrial membrane potential, and lead to the translocation of Cytochrome C and Bax proteins from the cytoplasm to the mitochondria nih.govresearchgate.net. Antioxidants like N-acetylcysteine (NAC) and mitochondrial protectants like SS-31 have been shown to effectively restore TJ protein expression, reduce apoptosis, and decrease ROS levels in MPA-treated intestinal epithelial cells in vitro nih.govresearchgate.net.

In Vivo Animal Models

In vivo animal models are crucial for understanding the effects of MPA in a complex biological system, particularly in the context of transplantation and immune responses.

Studies in Allograft Rejection Models (e.g., Kidney, Heart)

Mycophenolate mofetil (MMF), a prodrug of MPA, has been extensively studied in animal models of allograft rejection. MMF has demonstrated efficacy in prolonging the survival of various organ allografts in several animal species, including kidney and heart allografts oup.comopenaccessjournals.com. In a canine renal allograft model, oral administration of MMF significantly increased allograft survival compared to control dogs receiving no immunosuppression hres.ca. MMF has also been shown to reverse ongoing acute rejection in rat cardiac allograft models hres.ca. Furthermore, in vivo studies have indicated that MMF inhibits graft coronary artery disease in rat cardiac allografts and cynomologous monkey-to-baboon cardiac xenografts oup.comoup.com. It has also been shown to attenuate functional, morphological, and immunohistochemical changes associated with chronic rejection in rat renal allografts oup.com.

Data on allograft survival in a canine renal allograft model:

Treatment GroupMedian Graft Survival (MST)
Control (no immunosuppression)8.1 days
MMF (40 mg/kg/day orally)36 days

Immunosuppressive Effects in Mice

In vitro studies initially indicated the potential of mycophenolic acid as a powerful immunosuppressant, leading to in vivo evaluations in mice nih.govcapes.gov.br. Experiments in murine models have demonstrated that MPA possesses potent lymphocyte-selective immunosuppressive effects nih.govcapes.gov.br. Mycophenolate mofetil (MMF), a prodrug of MPA, was developed to improve oral bioavailability and has been extensively studied in animal models nih.govcapes.gov.br. Numerous tests in various species, including mice, have shown that MMF, alone or in combination with other immunosuppressants, can prolong the survival of allografts of different organs nih.govcapes.gov.br. MMF has also been found to be useful in prolonging xenograft survival in animal models nih.govcapes.gov.br. Studies in mice have shown that MMF treatment can induce depletion of CD4+ and CD8+ T cells and B cells in lymphoid tissues, including lymph nodes and the spleen frontiersin.org. The active metabolite, MPA, effectively prevents the proliferation of T and B cells frontiersin.org.

Effects on Canine Lymphocytes

This compound, the active metabolite of mycophenolate mofetil, has been investigated for its influence on canine lymphocytes, particularly in the context of canine autoimmune diseases plos.orgnih.govnih.gov. In vitro studies using peripheral blood mononuclear cells from healthy dogs cultured with mitogens and varying MPA concentrations (1 μM, 10 μM, or 100 μM) have provided insights into its effects plos.orgnih.govnih.gov. MPA was found to inhibit the activity of stimulated canine lymphocytes by blocking activation and proliferation plos.orgnih.govnih.gov. The influence of MPA on apoptosis in canine lymphocytes was dependent on the mechanism of cell activation and MPA concentration plos.orgnih.govnih.gov. A decrease in the expression of lymphocyte surface antigens such as CD3, CD8, and CD25 was observed, while the impact on CD4 and CD21 expression was negligible plos.orgnih.govnih.gov. The negative influence on FoxP3 expression was dependent on cell stimulation plos.orgnih.gov. Ex vivo studies using a mitogen-stimulated T cell proliferation assay in healthy beagle dogs administered MMF or a modified-release MPA formulation also showed concentration-dependent inhibition of T cell proliferation correlated with MPA plasma concentration frontiersin.org.

Pancreatic Cancer Xenograft Models

Preclinical research has explored the potential anticancer activity of this compound, including studies in pancreatic cancer xenograft models researchgate.netnih.govresearchgate.net. High-throughput screening identified MPA as an active agent with an antiangiogenesis mode of action researchgate.netnih.gov. Exposure of pancreatic cancer cell lines to MPA resulted in growth inhibition and reduced expression of VEGF, which was reversible by supplementing media with guanosine, supporting an IMPDH-dependent mechanism researchgate.netnih.gov. In preclinical in vivo studies using a panel of six human-derived pancreatic cancer xenografts, MPA showed moderate inhibition of tumor growth and reduced VEGF expression researchgate.netnih.gov. Another study using a human U87 tumor subcutaneous xenograft model in BALB/c nude mice, despite U87 cells showing resistance to MPA in vitro, demonstrated significant inhibition of tumor growth (approximately 70% after day 14) in MMF-treated mice compared to controls aacrjournals.org. This suggests a significant role for the tumor microenvironment in the in vivo response to MPA aacrjournals.org. Microvessel density and pericyte coverage were markedly reduced in MMF-treated tumors aacrjournals.org.

Models of Systemic Sclerosis-Associated Interstitial Lung Disease (SSc-ILD)

Mycophenolate mofetil has been used in clinical practice for patients with systemic sclerosis (SSc) acrabstracts.org. Preclinical studies have investigated the effects of MMF in animal models of SSc-associated interstitial lung disease (SSc-ILD) acrabstracts.orgresearchgate.netclinexprheumatol.orgnih.gov. A study comparing the activity of nintedanib (B1663095) and MMF in a transgenic Fra2 mouse model of SSc-ILD found that MMF had only mild antifibrotic effects and no effect on pulmonary vascular remodeling acrabstracts.orgresearchgate.netclinexprheumatol.orgnih.gov. Fibrosis was quantified by Ashcroft scoring, fold change in fibrotic area, and hydroxyproline (B1673980) content researchgate.netclinexprheumatol.org. While nintedanib effectively ameliorated pulmonary fibrosis and vascular remodeling in this model, MMF's effects on these parameters were minimal or not statistically significant across different outcomes acrabstracts.orgresearchgate.netclinexprheumatol.orgnih.gov. An abstract also describes the use of a nanostructured prodrug of MMF in a preclinical model of mild ILD, administered intratracheally, which appeared to revert ILD-dependent symptoms ersnet.org.

Pharmacokinetic Studies in Rodents

Here is a summary of some pharmacokinetic data in rodents:

SpeciesAdministration RouteDose (MPA equivalent)Half-life (approx.)Key ObservationSource
RatIntravenous0.5 mg/kg10.5 hoursPlasma profile studied mdpi.com61.8.75
RatOral0.5 mg/kg7.4 hoursMultiple peaks due to EHR mdpi.com
RatOral90 mg/kg12.9 hoursSingle oral administration nih.gov
MouseNot specifiedNot specified5 hoursPlasma half-life fda.gov
RatOral (with PEG400)40 mg/kg (of MMF)Not specifiedElevated plasma concentrations, increased tissue content mdpi.com

Nanocarrier and Novel Delivery System Research

The development of nanocarriers and novel delivery systems for this compound aims to improve its pharmacokinetic profile, reduce systemic toxicity, and enhance targeted delivery nih.govmdpi.comresearchgate.nettandfonline.comresearchgate.netahajournals.orgmdpi.com. Conventional drug delivery of immunosuppressants often requires high systemic levels, leading to toxic side effects nih.govresearchgate.net. Nanotechnology offers promising platforms to potentially reduce drug doses and minimize toxicity nih.govresearchgate.netresearchgate.net.

Studies have explored various nanocarrier systems for MPA and its prodrug MMF:

PLGA Nanoparticles: FDA-approved poly(lactic-co-glycolic acid) (PLGA) nanoparticles have been investigated for MPA delivery in murine models of skin transplantation nih.govresearchgate.net. Intermittent treatment with MPA-encapsulated NPs (NP-MPA) significantly extended allograft survival compared to intermittent conventional MPA treatment, even at a much lower MPA concentration nih.govresearchgate.net. NP-MPA was endocytosed by dendritic cells, leading to upregulation of programmed death ligand-1 (PD-L1) and decreased ability to prime alloreactive T cells nih.govresearchgate.net. The ability of NP-MPA to promote allograft survival was partly PD-L1 dependent nih.govresearchgate.net.

Bovine Serum Albumin (BSA) Nanoparticles: BSA nanoparticles have been evaluated as a vehicle for delivering MPA and ribavirin (B1680618) for antiviral therapeutics mdpi.com. BSA-based NPs effectively encapsulated MPA, achieving encapsulation efficiencies of approximately 10% mdpi.com. These NPs exhibited particle sizes between 60 and 100 nm and showed superior antiviral properties compared to non-encapsulated agents in cellular viral infection models, with significant reductions in effective doses mdpi.com.

Chitosan Nanoparticles: Chitosan (CHT) nanoparticles have been explored for the controlled release of mycophenolate mofetil tandfonline.com. CHT-based MMF-loaded nanoparticles (CHT/MMF-NPs) were developed using the ionic gelation method tandfonline.com. These nanoparticles were approximately 260 ± 17 nm in diameter with a smooth surface and showed high entrapment efficiency (99%) tandfonline.com. In vitro dissolution studies indicated a diffusion-type controlled and sustained drug release over 24 hours tandfonline.com.

Liposomes: Liposomal delivery of this compound, sometimes in combination with other agents like quercetin, has been investigated mdpi.comfrontiersin.org. Studies have shown that MPA-loaded liposomes can demonstrate higher efficacy in inhibiting enzyme activity in cell lines compared to free MPA, potentially due to increased internalization of liposomes frontiersin.org. Pharmacokinetic analysis in animal models has shown that combinations of MPA-loaded liposomes can result in higher AUC and half-life values compared to free MPA frontiersin.org.

Glucosamine Conjugation: 2-glucosamine, the basic unit of chitosan, has been used for kidney-targeted delivery of this compound ahajournals.org. MPA was conjugated to 2-glucosamine via a stable linker ahajournals.org. Uptake of the glucosamine-fused MPA by cultured proximal tubule cells was significantly reduced by megalin inhibition, indicating megalin targeting as part of the renal specificity of this delivery strategy ahajournals.org.

These studies highlight the potential of various nanocarrier systems and novel delivery approaches to improve the therapeutic index of this compound by enhancing delivery and potentially reducing systemic exposure and associated toxicities.

Drug Interactions and Pharmacogenomics of Mycophenolic Acid

Drug-Drug Interactions Affecting Mycophenolic Acid Pharmacokinetics and Pharmacodynamics

This compound (MPA) is an immunosuppressive agent with wide interindividual pharmacokinetic (PK) variability. nih.gov Its complex PK profile makes it susceptible to drug-drug interactions (DDIs) with many commonly co-administered agents in transplant recipients. nih.gov These interactions can significantly alter MPA exposure, potentially leading to adverse outcomes such as allograft rejection or toxicity. nih.govnih.gov The main mechanisms behind these interactions involve interference with MPA's metabolism, absorption, and enterohepatic recirculation.

Interactions with Calcineurin Inhibitors (e.g., Cyclosporine, Tacrolimus)

Calcineurin inhibitors (CNIs) are frequently used in combination with mycophenolate mofetil (MMF), the prodrug of MPA. nih.govnih.gov However, a clinically significant DDI exists between cyclosporine and mycophenolate. nih.gov Concomitant administration of cyclosporine can reduce the MPA area under the curve (AUC), a measure of total drug exposure, by approximately 30-50%. empathia.ai In contrast, tacrolimus (B1663567) does not have a clinically relevant effect on the pharmacokinetics of MPA. nih.govfrontiersin.org

Interacting DrugEffect on this compound (MPA)Mechanism
CyclosporineDecreases MPA AUC by 30-50% empathia.aiInhibits MRP2-mediated biliary excretion of MPAG, thus interfering with enterohepatic recirculation empathia.aifrontiersin.orgnih.gov
TacrolimusNo clinically significant effect on MPA pharmacokinetics nih.govfrontiersin.orgDoes not interfere with the enterohepatic recirculation of MPAG nih.gov

Interactions with Corticosteroids (e.g., Prednisone)

Corticosteroids are a common component of immunosuppressive regimens alongside MPA. frontiersin.orgnih.gov However, the data regarding their impact on MPA pharmacokinetics are conflicting. nih.govnih.gov Some studies have suggested that corticosteroids may lower MPA exposure, while others have reported no significant effect. nih.govredemc.net

The proposed mechanism for a potential interaction involves the induction of uridine (B1682114) 5′-diphospho-glucuronosyltransferases (UGTs), the enzymes responsible for metabolizing MPA into its inactive glucuronide metabolite, MPAG. frontiersin.orgredemc.net In vitro studies have shown that prednisolone (B192156), the active metabolite of prednisone (B1679067), can induce the activity of UGT1A9 and UGT2B7, which could lead to increased MPA metabolism and lower exposure. frontiersin.org However, clinical studies have yielded inconsistent results, and conclusive mechanistic data supporting this interaction in patients are currently lacking. nih.govredemc.netnih.gov One retrospective analysis found that the addition of steroids to a regimen resulted in significantly lower dose-normalized MPA trough concentrations. redemc.net Conversely, another study found that patients in a steroid-free group had lower MPA AUC levels at baseline compared to a steroid-treated group. nih.gov

Interacting DrugReported Effect on this compound (MPA)Potential Mechanism
Prednisone / PrednisoloneConflicting data; some studies suggest lower MPA exposure, others report no effect nih.govnih.govredemc.netPotential induction of UGT enzymes (UGT1A9, UGT2B7), leading to increased MPA metabolism frontiersin.orgredemc.net

Interactions with Antibiotics

Certain antibiotics can significantly reduce MPA exposure by disrupting its enterohepatic recirculation. nih.gov This process relies on the enzymatic activity of β-glucuronidase produced by gastrointestinal bacteria to convert MPAG back into absorbable MPA. empathia.ainih.gov Antibiotics that alter the gut flora can impair this conversion, leading to decreased MPA reabsorption. nih.gov

Specifically, combinations like norfloxacin (B1679917) with metronidazole (B1676534) have been shown to decrease MPA levels. medicinenet.com Other antibiotics, including ciprofloxacin (B1669076) and amoxicillin (B794) plus clavulanic acid, may also interact with MMF by disrupting enterohepatic recirculation, leading to less MPA being available for absorption. nih.govmedicinenet.comrxlist.comdrugs.com The combination of a fluoroquinolone and metronidazole has been reported to reduce the MPA AUC by as much as 33%. nih.gov

Interacting Antibiotic(s)Effect on this compound (MPA)Mechanism
CiprofloxacinMay decrease MPA levels nih.govmedicinenet.comAlteration of gastrointestinal flora, disrupting enterohepatic recirculation nih.govrxlist.com
Amoxicillin/clavulanic acidMay decrease MPA levels nih.govmedicinenet.comAlteration of gastrointestinal flora, disrupting enterohepatic recirculation nih.govrxlist.com
Norfloxacin and MetronidazoleDecreases MPA blood levels medicinenet.comAlteration of gastrointestinal flora, disrupting enterohepatic recirculation nih.gov
RifampinMay decrease MPA levels medicinenet.comNot specified

Interactions with Proton Pump Inhibitors

Proton pump inhibitors (PPIs) are frequently prescribed to transplant patients and can significantly alter the pharmacokinetics of MPA, particularly when administered as mycophenolate mofetil (MMF). researchgate.netnih.gov Co-administration of PPIs with MMF leads to decreased MPA absorption. researchgate.netnih.gov This interaction is demonstrated by a lower maximum concentration (Cmax), lower pre-dose concentration (C0), and a longer time to reach maximum concentration (Tmax). nih.gov

The mechanism is related to the pH-dependent solubility of MMF. oatext.com MMF has greater solubility at a lower, more acidic pH. oatext.com By suppressing gastric acid secretion, PPIs increase the gastric pH, which in turn decreases the dissolution and hydrolysis of MMF into active MPA, thereby reducing its bioavailability. nih.govmedicinenet.comoatext.com This interaction appears to be specific to the MMF formulation. Enteric-coated mycophenolate sodium (EC-MPS), which is designed to release MPA in the small intestine, is not significantly affected by the altered gastric pH caused by PPIs. nih.govnih.gov While the pharmacokinetic interaction is significant, studies suggest it may not impact the pharmacodynamic outcomes of MPA. researchgate.netnih.gov

Interacting Drug ClassEffect on this compound (MPA) from MMFMechanism
Proton Pump Inhibitors (e.g., Omeprazole, Lansoprazole, Pantoprazole)Significantly decreases MPA absorption (lower Cmax, C0) nih.govresearchgate.netIncreased gastric pH reduces the solubility and hydrolysis of MMF nih.govoatext.com

Impact of Other Concomitant Medications

Several other medications can interact with MPA, primarily by affecting its absorption or excretion.

Bile Acid Sequestrants : Cholestyramine can decrease MPA blood levels by binding to it in the intestine and preventing its absorption. nih.govmedicinenet.com

Phosphate (B84403) Binders : Sevelamer and other calcium-free phosphate binders can interfere with MPA absorption. It is recommended to administer these binders two hours after MPA. medicinenet.com

Antacids : Antacids containing magnesium or aluminum hydroxide (B78521) can reduce the bioavailability of MPA. nih.govmedicinenet.com

Antivirals : Co-administration of acyclovir (B1169) or ganciclovir (B1264) with MMF may lead to increased plasma concentrations of both MPAG and the antiviral agent. rxlist.com This is due to competition for renal tubular secretion, the pathway through which both are eliminated. medicinenet.comrxlist.com

Probenecid : This agent can increase MPA blood levels by inhibiting its excretion via renal tubular secretion. medicinenet.com

Interacting Drug/ClassEffect on this compound (MPA)Mechanism
CholestyramineDecreases MPA absorption and blood levels nih.govmedicinenet.comBinds to MPA in the intestine medicinenet.com
SevelamerDecreases MPA absorption medicinenet.comInterference with absorption medicinenet.com
Antacids (Magnesium/Aluminum Hydroxide)Decreases MPA absorption and blood levels nih.govmedicinenet.comInterference with absorption nih.gov
Acyclovir / GanciclovirMay increase blood levels of both MPA and the antiviral rxlist.comCompetition for renal tubular secretion medicinenet.comrxlist.com
ProbenecidIncreases MPA blood levels medicinenet.comInhibition of renal tubular secretion medicinenet.com

Mechanistic Studies of Drug-Drug Interactions

The mechanisms underlying MPA's drug interactions are multifaceted. A key process often affected is enterohepatic recirculation, which contributes significantly to total MPA exposure. frontiersin.org

Cyclosporine : The interaction with cyclosporine is a well-defined example of transporter-mediated DDI. Cyclosporine inhibits MRP2 (gene symbol ABCC2), a transporter in the liver that excretes MPAG into the bile. frontiersin.orgnih.gov This blockade disrupts the enterohepatic recirculation pathway, preventing the reabsorption of MPA and leading to a 40% reduction in exposure. nih.govfrontiersin.org

Corticosteroids : The potential interaction with corticosteroids is metabolic. In vitro studies suggest that prednisolone induces UGT enzymes, particularly UGT1A9 and UGT2B7. frontiersin.org This would accelerate the conversion of MPA to MPAG, thereby increasing its clearance and reducing exposure. However, clinical confirmation of this mechanism's significance is still pending. frontiersin.orgnih.gov

Proton Pump Inhibitors : The interaction with PPIs is a physicochemical one. The prodrug MMF requires an acidic environment for optimal dissolution before it can be hydrolyzed to active MPA. oatext.comresearchgate.net PPIs raise the gastric pH above 4.5, which significantly reduces the solubility of MMF, impairing its absorption and diminishing the plasma concentration of MPA. oatext.com

Pharmacogenomics of this compound Response

The clinical response to this compound (MPA), a potent immunosuppressant, exhibits significant interindividual variability. nih.gov This variability in both efficacy and toxicity is influenced by genetic factors that affect the drug's metabolism, transport, and pharmacodynamic target. tandfonline.comnih.gov Pharmacogenomics, the study of how genes affect a person's response to drugs, aims to identify these genetic variations to help tailor MPA therapy for improved outcomes. nih.gov

Genetic Polymorphisms in UGT Enzymes (e.g., UGT1A7, UGT1A8, UGT1A9, UGT2B7)

This compound is primarily metabolized by uridine diphosphate-glucuronosyltransferase (UGT) enzymes into an inactive metabolite, this compound 7-O-glucuronide (MPAG). nih.gov Genetic polymorphisms in the genes encoding these enzymes can alter their activity, leading to variations in MPA exposure. nih.govtandfonline.com

Several single nucleotide polymorphisms (SNPs) within the UGT1A and UGT2B7 genes have been associated with altered MPA pharmacokinetics. nih.govnih.gov For instance, polymorphisms in UGT1A9, a key enzyme in MPA glucuronidation, have been linked to changes in MPA clearance. tandfonline.com Specifically, the UGT1A9 -275T>A and -2152C>T polymorphisms have been associated with lower MPA exposure. nih.govnih.gov Similarly, variants in UGT1A8 (e.g., 518C>G) and UGT2B7 (e.g., 211G>T) have also been shown to influence MPA pharmacokinetics. nih.govnih.gov

A study in healthy volunteers demonstrated that specific UGT genotypes significantly alter MPA pharmacokinetics after a single oral dose of mycophenolate mofetil. nih.gov Carriers of UGT1A9 -275/-2152 had significantly lower MPA exposure, while UGT1A93 carriers showed higher MPA exposure. nih.gov Furthermore, individuals homozygous for the UGT2B72 allele presented with higher free and total MPA concentrations. nih.govbohrium.com

GenePolymorphismEffect on MPA Pharmacokinetics
UGT1A9-275T>ALower MPA exposure in heterozygous carriers. nih.govnih.gov
UGT1A9-2152C>TAssociated with altered MPA pharmacokinetics. nih.govnih.gov
UGT1A93 (M33T)Higher MPA and acyl-glucuronide (active metabolite) exposure. nih.gov
UGT1A8518C>GAssociated with altered MPA pharmacokinetics. nih.gov
UGT1A82 (A173G)No significant impact on MPA pharmacokinetics. nih.govresearchgate.net
UGT2B7211G>TAssociated with altered MPA pharmacokinetics. nih.gov
UGT2B72/2 (His268Tyr)Higher free and total MPA concentrations. nih.govbohrium.com

Genetic Polymorphisms in Transporters (e.g., SLCO1B1, SLCO1B3, ABCC2/MRP2)

The transport of MPA and its metabolites, particularly the enterohepatic recirculation of MPAG, is mediated by various transporter proteins. nih.gov Genetic variations in the genes encoding these transporters can affect MPA disposition and exposure.

The solute carrier organic anion transporter family members SLCO1B1 and SLCO1B3 are involved in the hepatic uptake of MPAG. nih.gov The SLCO1B1 521T>C polymorphism has been significantly associated with altered MPA pharmacokinetics. nih.gov In Japanese renal transplant recipients, polymorphisms in SLCO1B3 (T334G) were linked to a greater enterohepatic recirculation of MPA, and the combination of SLCO1B3 T334G and ABCC2 C-24T polymorphisms was associated with lower oral clearance of MPA. nih.gov

The multidrug resistance-associated protein 2 (MRP2), encoded by the ABCC2 gene, is involved in the biliary excretion of MPAG. nih.govnih.gov The ABCC2 C-24T polymorphism has been shown to influence MPA pharmacokinetics, particularly in the early post-transplantation period, and may protect against a decrease in MPA exposure associated with mild liver dysfunction. scispace.com

GenePolymorphismEffect on MPA Pharmacokinetics
SLCO1B1521T>CSignificantly associated with altered MPA pharmacokinetics. nih.gov
SLCO1B3T334GCarriers of the GG genotype had a greater estimated enterohepatic recirculation of MPA. nih.gov
ABCC2C-24TAssociated with higher dose-corrected MPA trough levels at later time points post-transplantation. scispace.com
ABCC2C-24TIn combination with SLCO1B3 T334G, associated with significantly lower oral clearance of MPA. nih.gov

Genetic Polymorphisms in IMPDH

This compound exerts its immunosuppressive effect by inhibiting inosine (B1671953) monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides. nih.govscielo.br There are two isoforms of this enzyme, IMPDH1 and IMPDH2, with IMPDH2 being the predominant form in activated lymphocytes. researchgate.net

Genetic polymorphisms in the IMPDH genes could theoretically alter the sensitivity of the enzyme to MPA, thereby affecting the drug's efficacy. While some studies have investigated the association between IMPDH SNPs and clinical outcomes, the results have been inconsistent. nih.govnih.gov One study identified an intronic polymorphism in IMPDH2 (rs11706052) that was associated with a reduced antiproliferative effect of MPA on lymphocytes. researchgate.net However, a meta-analysis found no significant association between the investigated IMPDH gene SNPs and the clinical efficacy of MPA. nih.gov Variants in IMPDH1 and IMPDH2 have been associated with a higher risk of transplant rejection in some studies. tandfonline.com

GenePolymorphismEffect on MPA Response
IMPDH2rs11706052Reduced the antiproliferative effect of MPA on lymphocytes by approximately 50%. researchgate.net

Genetic Variants in Immune Response-Related Genes (e.g., CD28, CTLA4, IL2, IL6, IL10, TNF, TLRs)

Polymorphisms in genes related to T-cell activation (e.g., CD28, CTLA4), pro-inflammatory cytokines (e.g., IL2, IL6, TNF), immunomodulatory cytokines (e.g., IL10), and the innate immune response (e.g., Toll-like receptors or TLRs) have been associated with various clinical outcomes in patients treated with MPA, including an increased risk of acute rejection, graft dysfunction, and MPA-related toxicities. scielo.br For example, MPA has been shown to inhibit IL-2-dependent T-cell proliferation. nih.gov Therefore, genetic variations affecting the IL-2 pathway could potentially modulate the efficacy of MPA.

Gene Family/PathwayAssociated Clinical Outcomes with MPA Treatment
T-cell activation (CD28, CTLA4)Variants have been associated with an increased risk of acute rejection and graft dysfunction. scielo.br
Pro-inflammatory cytokines (IL2, IL6, TNF)Polymorphisms have been linked to an increased risk of acute rejection and chronic graft nephropathy. scielo.br
Immunomodulatory cytokines (IL10)Genetic variants have been associated with the risk of acute rejection and viral infections. scielo.br
Innate immune response (TLRs)Variants have been linked to an increased risk of acute rejection and viral infections. scielo.br

Influence of Genetic Factors on Variability in Drug Exposure and Clinical Outcomes

The culmination of genetic polymorphisms in metabolizing enzymes, transporters, the drug target, and immune response genes contributes to the significant interindividual variability observed in MPA exposure and clinical response. nih.govnih.govscielo.br Genetic variants in UGT and transporter genes primarily affect the pharmacokinetics of MPA, leading to differences in drug concentrations among patients receiving the same dose. nih.govtandfonline.com

This variability in drug exposure can, in turn, influence clinical outcomes. For instance, lower MPA exposure due to certain UGT1A9 polymorphisms has been correlated with an increased risk of acute rejection in some studies. nih.gov Conversely, higher MPA exposure may be associated with an increased risk of adverse effects.

The pharmacogenomics of MPA is complex, with multiple genes and polymorphisms likely playing a role. nih.gov While several associations have been identified, the clinical utility of pharmacogenetic testing to guide MPA therapy is still under investigation, and more prospective studies are needed to establish definitive gene-drug relationships and develop personalized dosing algorithms. tandfonline.comnih.gov

Mycophenolic Acid in Specific Disease Contexts Beyond Basic Immunosuppression

Organ Transplantation

Mycophenolic acid is integral to the prevention and treatment of rejection in solid organ transplantation. It is most commonly administered as the prodrug mycophenolate mofetil (MMF) or as enteric-coated mycophenolate sodium (EC-MPS).

Kidney Transplantation

In renal transplantation, this compound is a mainstay for both the prophylaxis and treatment of acute rejection.

Prophylaxis of Rejection:

Clinical trials have consistently demonstrated the efficacy of MMF in reducing the incidence of acute rejection episodes in kidney transplant recipients. nih.gov When used in combination with other immunosuppressants like calcineurin inhibitors (e.g., tacrolimus (B1663567) or cyclosporine) and corticosteroids, MMF has been shown to significantly lower the rates of biopsy-proven acute rejection within the first year post-transplantation compared to older regimens containing azathioprine (B366305). asidejournals.com This has contributed to improved long-term graft function and survival. nih.gov The introduction of enteric-coated mycophenolate sodium (EC-MPS) provided an alternative formulation with a similar efficacy and safety profile to MMF, offering therapeutic equivalence. nih.gov

Acute Rejection:

Adequate exposure to this compound is critical in preventing acute rejection. nih.gov Studies have shown that lower trough levels of MPA are associated with a higher risk of acute rejection episodes. nih.gov For instance, a retrospective study of 314 kidney transplant recipients found that mean MPA levels during the first week post-transplant were significantly lower in patients who developed rejection compared to those who did not. nih.gov Furthermore, MMF has proven to be an effective rescue therapy for acute renal allograft rejection, demonstrating superiority over high-dose intravenous steroids or azathioprine in some studies. nih.gov Its use in these situations has been linked to a reduction in subsequent rejection episodes and graft loss. nih.gov

Table 1: Key Research Findings in Kidney Transplantation

Study Focus Patient Population Key Finding
Prophylaxis of Acute Rejection De novo kidney transplant recipients MMF significantly reduces the incidence and severity of acute rejection episodes compared to azathioprine. nih.govasidejournals.com
Acute Rejection Kidney transplant recipients Inadequate MPA exposure is a significant risk factor for acute rejection. nih.gov
Rescue Therapy Patients with acute renal allograft rejection MMF is an effective rescue therapy, reducing subsequent rejection and graft loss. nih.gov

Heart Transplantation

Following heart transplantation, mycophenolate mofetil has largely replaced azathioprine in standard immunosuppressive protocols. researchgate.net Its adoption is supported by evidence suggesting it is at least as effective as azathioprine in preventing rejection. arthritisresearch.ca Clinical experience has shown that adequate MPA levels are associated with a decreased risk of allograft rejection in heart transplant recipients. nih.gov

Liver Transplantation

In the context of liver transplantation, mycophenolate mofetil is widely utilized as part of a combination immunosuppressive regimen, often to allow for the reduction of calcineurin inhibitors, thereby mitigating their associated toxicities. nih.gov This strategy has been shown to improve both graft and patient survival. nih.gov The efficacy of MMF in preventing acute rejection in liver transplant recipients has been demonstrated in clinical trials, where it was associated with a lower incidence of acute rejection or graft loss compared to azathioprine-treated patients in the initial months following transplantation. nih.gov

Pancreas Transplantation

The use of mycophenolate mofetil in conjunction with tacrolimus has been shown to be a highly effective and safe combination following pancreas transplantation. nih.gov In simultaneous pancreas-kidney (SPK) transplant recipients, the use of MMF was associated with a significantly lower incidence of first rejection episodes at one year compared to those receiving azathioprine. nih.gov

An observational study involving 453 SPK recipients investigated the impact of mycophenolate dosage on pancreas allograft survival. nih.gov Patients were divided into a high-dose group and a standard-dose group. The results indicated that the high-dose MPA group had significantly higher rates of pancreas graft survival. nih.gov

Table 2: Pancreas Allograft Survival with Different Mycophenolate Dosing

Dosing Group Number of Patients Pancreas Graft Survival
High Dose (HD-MPA) 324 Higher rates of survival (P = .003)
Standard Dose (SD-MPA) 129 Lower rates of survival

Data from an observational study of adult SPK recipients. nih.gov

Lung Transplantation (e.g., Chronic Lung Allograft Dysfunction)

Chronic lung allograft dysfunction (CLAD) is a major factor limiting long-term survival after lung transplantation. nih.govnih.gov Mycophenolate mofetil is a key component of the immunosuppressive regimen for lung transplant recipients. ijdvl.com While some retrospective cohort analyses have not found a direct association between MMF dosage or MPA plasma concentrations and the development of CLAD, reduced MMF exposure remains a concern. nih.govnih.gov One study noted that while the incidence of CLAD in their cohort with MMF dose modifications was consistent with registry data, a greater number of patients showed a decline in allograft function, suggesting "potential" CLAD. ijdvl.com

Autoimmune Diseases

Mycophenolate is increasingly used as a steroid-sparing agent in the management of various autoimmune and immune-mediated diseases. clinicsearchonline.org

Lupus Nephritis

Mycophenolate mofetil has emerged as a key therapeutic agent for lupus nephritis. nih.gov A meta-analysis of randomized controlled trials has suggested that MMF is more effective than pulsed cyclophosphamide (B585) in inducing remission in severe lupus nephritis, with a more favorable side effect profile. bmj.com In a study of 18 patients with biopsy-proven lupus nephritis who were either intolerant to or did not respond to conventional treatment, MMF treatment led to complete remission in 10 patients and partial remission in four. nih.gov Long-term maintenance therapy with MMF has been shown to be effective in preventing renal flares and slowing the progression to end-stage renal disease. acrabstracts.org

Table 3: Mycophenolate Mofetil in Lupus Nephritis

Study Type Number of Patients Outcome
Clinical Trial 18 Complete remission in 10/18, partial remission in 4/18. nih.gov
Retrospective Chart Review 101 60% achieved complete remission and 16% achieved partial remission at 1-year follow-up. acrabstracts.org

Systemic Sclerosis

In systemic sclerosis, particularly with diffuse cutaneous involvement (dcSSc), mycophenolate mofetil has shown promise. An open-label study involving 15 patients with dcSSc demonstrated significant improvements in skin scores (modified Rodnan skin score) and patient-reported health status over a 12-month period. nih.gov Furthermore, a systematic review and meta-analysis of eight studies involving 569 patients concluded that MMF is associated with a statistically and clinically significant improvement in skin fibrosis. mdpi.com Mycophenolate is also frequently used in the management of systemic sclerosis-associated interstitial lung disease. mdpi.com

Vasculitis

This compound has been evaluated for both induction and maintenance of remission in ANCA-associated vasculitis (AAV). nih.gov Clinical trials have compared MMF to cyclophosphamide for remission induction. One such trial, the MYCYC study, which included 140 patients, found that remission rates at six months were similar between the MMF and cyclophosphamide groups (67% and 61%, respectively). ancavasculitisnews.com However, a higher relapse rate was observed in patients treated with MMF. nih.govancavasculitisnews.com For remission maintenance, the IMPROVE trial found that MMF was less effective than azathioprine, with relapses being more common in the mycophenolate arm. nih.gov

Psoriasis

Early clinical trials investigated the use of this compound for the treatment of psoriasis. A double-blind, placebo-controlled study with 38 patients demonstrated the efficacy of this compound in treating psoriasis. nih.gov Another study reported that approximately 75% of patients treated with mycophenolate experienced good to excellent improvement. clinicsearchonline.org In a long-term study where 85 patients were treated for up to 13 years, continued efficacy was reported without the need for dose escalation. nih.gov

Pemphigus Vulgaris

Mycophenolate mofetil is used as an adjuvant therapy in the treatment of pemphigus vulgaris, often in combination with corticosteroids. ijdvl.comresearchgate.net A placebo-controlled randomized trial has shown MMF to be effective in treating pemphigus when combined with corticosteroids. researchgate.net Its use can help lower pemphigus antibody titers and decrease disease activity. ijdvl.com

Rheumatoid Arthritis

The efficacy of mycophenolate mofetil in rheumatoid arthritis (RA) has been investigated in several clinical trials. In patients with RA who were refractory to other disease-modifying antirheumatic drugs (DMARDs), treatment with MMF resulted in significant clinical improvement. nih.gov However, in three 24-week, randomized, double-blind trials involving patients with advanced refractory RA, MMF did not show a significant difference from placebo in terms of disease improvement. nih.govresearchgate.net

Inflammatory Bowel Disease

Mycophenolate mofetil has been studied as a therapeutic option for patients with inflammatory bowel disease (IBD) who are intolerant or unresponsive to conventional therapies like azathioprine. asidejournals.com A systematic review and meta-analysis that included retrospective studies, case series, and clinical trials demonstrated MMF's efficacy in both inducing and maintaining remission in IBD patients. asidejournals.com However, one open-label prospective trial in 24 patients with chronic active IBD found that MMF was unable to induce and maintain remission over a six-month period in the majority of patients. nih.gov

Lupus Nephritis

This compound (MPA) and its prodrug, mycophenolate mofetil (MMF), are key immunosuppressive agents in the management of lupus nephritis (LN), one of the most severe manifestations of systemic lupus erythematosus. bmj.comnih.gov Pooled data from randomized trials suggest that MMF is at least as effective as cyclophosphamide for inducing remission in lupus nephritis. dovepress.com

A meta-analysis of 16 studies involving 433 patients highlighted a significant correlation between MPA exposure and renal response. bmj.com Patients who responded to treatment had a notably higher area under the concentration-time curve (AUC) for MPA compared to non-responders. bmj.com Specifically, an MPA-AUC of ≥30 mg·h/L was associated with a significantly higher likelihood of achieving a renal response. bmj.com Similarly, the trough concentration (C0) of MPA was also strongly linked to renal response. bmj.com

In a long-term retrospective study of 101 patients with systemic lupus erythematosus treated with MMF, the primary indication was lupus nephritis in 89% of cases. acrabstracts.org At the one-year mark, 60% of these patients achieved complete remission and 16% achieved partial remission. acrabstracts.orgresearchgate.net Of the patients who did not achieve remission after the first year, half did so by the second year. acrabstracts.org For those on long-term maintenance therapy, renal flares were infrequent, and progression to end-stage renal disease (ESRD) was low. acrabstracts.orgresearchgate.net

A study focused on pediatric patients with lupus nephritis found that MPA-AUC was an independent factor associated with renal remission at both 6 and 12 months. nih.gov Higher MPA-AUC values were correlated with improved renal remission rates, with suggested therapeutic thresholds identified to optimize outcomes. nih.gov

Table 1: Research Findings on this compound in Lupus Nephritis

Study Type Number of Patients Key Findings
Meta-analysis 433 Responders had significantly higher MPA AUC and trough concentrations. bmj.com
Retrospective chart review 101 (90 with LN) 60% complete remission and 16% partial remission at one year. researchgate.net
Observational cohort study (pediatric) 86 MPA-AUC was an independent factor for renal remission at 6 and 12 months. nih.gov

Systemic Lupus Erythematosus (SLE)

In a randomized clinical trial involving 130 patients with newly diagnosed SLE and high titers of anti-dsDNA antibodies but without major organ involvement, the addition of MMF to standard therapy of prednisone (B1679067) and hydroxychloroquine (B89500) was assessed. nih.gov The results indicated that the MMF group had a significantly lower risk of severe flares compared to the control group (10.8% vs. 27.7%). nih.gov Furthermore, the incidence of developing lupus nephritis was substantially lower in the MMF group (1.5%) compared to the control group (13.8%). nih.gov This suggests a potential role for early MMF use in preventing severe flares and renal involvement in certain SLE patients. nih.gov

Long-term cohort data suggest that MMF can reduce the frequency of flares and facilitate steroid tapering across various lupus manifestations beyond nephritis. youtube.com

Table 2: Research Findings on this compound in Systemic Lupus Erythematosus

Study Type Number of Patients Key Findings
Retrospective chart review 86 Significant reduction in steroid dosage, ECLAM, ESR, and anti-dsDNA antibody titer. nih.gov
Randomized clinical trial 130 MMF group had a significantly lower risk of severe flare and lower incidence of lupus nephritis. nih.gov

Autoimmune Uveitis

Mycophenolate mofetil (MMF) has been shown to be an effective immunosuppressive and steroid-sparing agent for the treatment of non-infectious autoimmune uveitis. nih.govarvojournals.org In a retrospective study of 52 pediatric patients with autoimmune uveitis, MMF monotherapy led to inflammation control in 73.1% of patients within two months. nih.gov Durable disease control, defined as quiescence for at least two years on MMF monotherapy, was achieved in 48.1% of these patients. nih.gov Visual acuity was reported to have remained stable or improved in 94.2% of the study population. nih.gov

Another long-term study evaluating 60 uveitis patients with a follow-up of at least five years found that treatment success, defined by control of inflammation and tapering of prednisolone (B192156), was achieved in 67% of patients after one year and 75% after two years. arvojournals.org Visual acuity was maintained or improved in 82% of these patients. arvojournals.org Notably, MMF was discontinued (B1498344) due to remission in 35% of the patients. arvojournals.org

A retrospective analysis of 20 patients treated with an enteric-coated formulation of mycophenolate sodium for various forms of uveitis found it to be effective for controlling the condition in 70% of patients and partly effective in another 20%. arvojournals.org

Table 3: Research Findings on this compound in Autoimmune Uveitis

Study Type Number of Patients Key Findings
Retrospective review (pediatric) 52 73.1% achieved inflammation control after 2 months; 48.1% achieved durable disease control. nih.gov
Retrospective review (long-term) 60 75% treatment success after 2 years; MMF discontinued due to remission in 35% of patients. arvojournals.org
Retrospective analysis 20 Effective in 70% and partly effective in 20% of patients. arvojournals.org

Idiopathic Thrombocytopenic Purpura (ITP)

Mycophenolate mofetil (MMF) has demonstrated efficacy in treating refractory idiopathic thrombocytopenic purpura (ITP). nih.govresearchgate.net A study involving 20 refractory ITP patients showed that 80% responded to MMF treatment, with 45% achieving a complete response and 20% a partial response. nih.gov The therapeutic effects were noted to be better in male patients. nih.govresearchgate.net Mechanistically, MMF treatment was associated with a decrease in plasma levels of IgG, IgM, IgA, and platelet-associated IgG (PAIgG) in 86% of patients. nih.govresearchgate.net Furthermore, this compound was shown to induce apoptosis of peripheral blood mononuclear cells isolated from these patients. nih.govresearchgate.net

In another study of 16 adults with severe steroid-resistant ITP, MMF produced a sustained response. nih.gov The FLIGHT study, a multicenter randomized trial in the United Kingdom, compared MMF plus corticosteroids to corticosteroids alone in 120 patients with newly diagnosed ITP. ashpublications.org The addition of MMF resulted in significantly fewer treatment failures (22% vs. 44%) and a higher complete response rate (91% vs. 64%). ashpublications.org This suggests that MMF may be a viable first-line treatment option in combination with steroids for some ITP patients. medscape.com

Table 4: Research Findings on this compound in Idiopathic Thrombocytopenic Purpura

Study Type Number of Patients Key Findings
Clinical study 20 80% response rate in refractory ITP; 45% complete response. nih.gov
Randomized trial (FLIGHT study) 120 Addition of MMF to corticosteroids led to significantly fewer treatment failures (22% vs 44%). ashpublications.org

Systemic Sclerosis (Scleroderma)

Mycophenolate is used in the management of systemic sclerosis (SSc), particularly for skin involvement and interstitial lung disease (ILD). bmj.comnih.gov A systematic review including 21 studies and 487 patients exposed to mycophenolate found that observational data suggest its effectiveness in improving or stabilizing both ILD and skin involvement. nih.gov

Post-hoc analyses of the Scleroderma Lung Study I and II, which included 300 adults, assessed the efficacy of MMF and cyclophosphamide on skin thickness. sclerodermanews.com The results showed that both treatments were associated with clinically meaningful and statistically significant improvements in the modified Rodnan skin score (mRSS) compared to placebo over a 24-month period. sclerodermanews.com Skin symptoms improved by approximately 30% in patients treated with either MMF or cyclophosphamide, compared to a 19% improvement in the placebo group. sclerodermanews.com

A descriptive case series also reported remarkable improvement with mycophenolate, especially in skin involvement. bmj.com For instance, one patient's mRSS improved from 21 to 9 after 14 months of treatment. bmj.com Another patient's score improved from 14 to 9 over the same duration. bmj.com

Table 5: Research Findings on this compound in Systemic Sclerosis

Study Type Number of Patients Key Findings
Systematic review 487 Observational data suggest effectiveness in improving or stabilizing ILD and skin involvement. nih.gov
Post-hoc analysis (SLS I & II) 300 Clinically and statistically significant improvements in mRSS compared to placebo over 24 months. sclerodermanews.com
Descriptive case series 5 Patients showed remarkable improvement, especially in skin involvement (mRSS). bmj.com

Pemphigus Vulgaris (PV)

Mycophenolate mofetil (MMF) is utilized as a corticosteroid-sparing adjuvant therapy in the treatment of pemphigus vulgaris. nih.govijdvl.com MMF acts by inhibiting the de novo purine (B94841) synthesis pathway, which preferentially affects the proliferation of T and B-lymphocytes, leading to decreased immunoglobulin levels. ijdvl.com

A historical prospective study of 42 patients with pemphigus (31 with pemphigus vulgaris and 11 with pemphigus foliaceus) evaluated the effectiveness of MMF as an adjuvant therapy. nih.govresearchgate.netjohnshopkins.edu In the pemphigus vulgaris group, 71% of patients achieved remission. nih.govresearchgate.net The median time to achieve complete remission was 9 months. nih.govresearchgate.net

However, a randomized, prospective, non-blinded trial involving 47 patients with newly diagnosed pemphigus did not find a significant advantage of combining MMF with methylprednisolone (B1676475) over methylprednisolone monotherapy. nih.gov The study found no difference between the two treatment groups in terms of the time required to control disease activity, induction of remission, or the total amount of corticosteroids administered. nih.gov

Table 6: Research Findings on this compound in Pemphigus Vulgaris

Study Type Number of Patients Key Findings
Historical prospective study 31 (PV patients) 71% of patients achieved remission; median time to complete remission was 9 months. nih.govresearchgate.net
Randomized prospective trial 47 Combination of MMF and corticosteroids offered no advantage over corticosteroid monotherapy. nih.gov

Granulomatosis with Polyangiitis

Mycophenolate mofetil (MMF) has been investigated as a therapeutic option for both induction and maintenance of remission in granulomatosis with polyangiitis (GPA), a form of ANCA-associated vasculitis. scispace.comnih.gov A pilot study involving 11 patients (9 with GPA and 2 with microscopic polyangiitis) with severe renal involvement demonstrated that MMF was effective for maintenance therapy over a 15-month period. scispace.comnih.gov Following standard induction therapy, only one patient relapsed while on MMF maintenance. scispace.comnih.gov The treatment also helped to reduce residual disease activity and allowed for a reduction in the dosage of oral corticosteroids. scispace.comnih.gov

A meta-analysis comparing MMF to cyclophosphamide (CYC) for remission induction in ANCA-associated vasculitis found no difference in therapeutic efficacy between the two treatments. bmj.com This suggests that MMF may be a viable alternative to cyclophosphamide for inducing remission in patients with non-life-threatening disease. bmj.com Case reports have also shown that MMF, in combination with corticosteroids, can be used safely and effectively for both induction and maintenance of remission in GPA patients without renal involvement, with remission being achieved rapidly. reumatologiaclinica.orgreumatologiaclinica.org

Table 7: Research Findings on this compound in Granulomatosis with Polyangiitis

Study Type Number of Patients Key Findings
Pilot study 9 (GPA patients) MMF was effective and well-tolerated for maintenance therapy; low relapse rate (1 out of 11 total patients). scispace.comnih.gov
Meta-analysis N/A No difference in therapeutic efficacy for remission induction between MMF and cyclophosphamide. bmj.com
Case report 2 MMF successfully used for both induction and maintenance of remission without relapse at one-year follow-up. reumatologiaclinica.orgreumatologiaclinica.org

Atopic Dermatitis

Mycophenolate mofetil has emerged as a therapeutic option for severe and refractory atopic dermatitis (AD), also known as atopic eczema. oup.comnih.gov The rationale for its use lies in the fact that activated T and B lymphocytes are the predominant inflammatory cells in AD lesions, and this compound effectively blocks their proliferation. oup.com

A pilot study involving ten adults with severe AD (defined by a SCORAD index > 50) demonstrated significant improvement after 12 weeks of treatment with oral mycophenolate mofetil. oup.com The median SCORAD score improved by 68% compared to baseline. oup.com A notable finding was the significant decrease in median serum IgE levels, from 10,300 kU/L before treatment to 7,830 kU/L after 12 weeks. oup.com The study also observed a significant increase in the T-helper 1 (Th1)-related cytokine interferon-γ and a decrease in the T-helper 2 (Th2)-related interleukin-10. oup.com

In the pediatric population, a retrospective case series of 14 children with severe, refractory AD also showed that mycophenolate mofetil can be an effective and safe treatment. oup.com Initial responses were seen within an average of four weeks, and maximal effects were achieved after an average of nine weeks. oup.com Another retrospective study of 20 patients with moderate to severe AD found that 17 improved within four weeks of starting therapy, with ten achieving disease remission allowing for discontinuation of the medication. nih.gov These findings suggest that oral mycophenolate mofetil is an effective immunosuppressive therapy for severe AD in both adults and children who are resistant to conventional treatments. oup.comnih.govoup.com

Table 2: Research Findings on Mycophenolate Mofetil (MMF) in Atopic Dermatitis

Study Population Number of Patients Primary Outcome Measure Results Citation
Adults with severe AD 10 SCORAD index 68% median improvement from baseline. oup.com
Adults with severe AD 10 Serum IgE levels Median level decreased from 10,300 kU/L to 7,830 kU/L. oup.com
Children with severe, refractory AD 14 Clinical response Initial response within a mean of 4 weeks; maximal effect at a mean of 9 weeks. oup.com
Patients with moderate to severe AD 20 Clinical improvement 17 of 20 patients improved within 4 weeks. nih.gov

Crohn's Disease

The use of mycophenolate mofetil in Crohn's disease has been explored as an alternative for patients who are intolerant or resistant to standard therapies like azathioprine. bmj.comnih.gov this compound, a potent inhibitor of lymphocyte proliferation, is thought to suppress the chronic inflammation characteristic of the disease. bmj.com

A study involving 20 patients with complicated Crohn's disease found that mycophenolate mofetil was initially effective in a significant portion of them. nih.gov Specifically, it benefited 9 of the 12 patients who were intolerant to azathioprine and 2 of the 7 who were resistant to it. nih.gov Improvement in perianal fistulas was noted in seven of eight patients. nih.gov However, the long-term efficacy was limited, as relapse within a median of 18 months was common among the initial responders. nih.gov Another controlled study indicated that a combination of mycophenolate mofetil and cortisone (B1669442) led to a significant reduction in clinical activity scores, comparable to treatment with azathioprine and cortisone. bmj.com

Despite these findings, the role of mycophenolate mofetil in Crohn's disease remains debated, and it is not considered a primary therapy. bmj.com It has been suggested as a potential alternative for patients who cannot tolerate azathioprine, but its effectiveness for maintaining long-term remission is questionable. nih.gov It is also important to note that this compound-based therapies have been associated with inducing a Crohn's-like colitis in some patients, which typically resolves after reducing the dose or withdrawing the drug. nih.gov

Table 3: Efficacy of Mycophenolate Mofetil (MMF) in Complicated Crohn's Disease

Patient Group Number of Patients Response to MMF Long-term Outcome Citation
Azathioprine-intolerant 12 9 responded positively Relapse common nih.gov
Azathioprine-resistant 7 2 responded positively Relapse common nih.gov
With perianal fistulas 8 7 showed improvement 5 of 7 subsequently deteriorated nih.gov

IgA Nephropathy

The effectiveness of this compound analogues in treating Immunoglobulin A (IgA) nephropathy (IgAN), also known as Berger's disease, is a subject of ongoing debate with conflicting results from various studies. oup.comkarger.com IgAN is an autoimmune disease characterized by the deposition of IgA in the glomeruli. oup.com Mycophenolate mofetil is thought to be beneficial due to its ability to inhibit the proliferation of B and T lymphocytes and reduce antibody production. karger.commdpi.com

Some retrospective studies have suggested that this compound analogues might be effective in slowing the decline of kidney function and improving histological lesions in the kidneys of patients with IgAN. oup.com One retrospective review of 25 patients treated with mycophenolate mofetil found that it was effective in maintaining renal survival and improving proteinuria in patients at risk of progression. oup.com In this study, 80% of patients achieved a greater than 50% reduction in proteinuria. oup.com Another study reported that in patients with progressive IgAN, treatment with corticosteroids and this compound analogues was associated with a significant improvement in the slope of the estimated glomerular filtration rate (eGFR) decline. oup.com

However, several randomized controlled trials (RCTs) have yielded conflicting results. oup.comkarger.com A 2008 meta-analysis of four RCTs involving 168 patients concluded that the available evidence did not support the routine use of mycophenolate mofetil in patients with IgAN, as it showed no statistically significant effects in reducing proteinuria or protecting renal function. karger.com Due to these inconsistencies, the use of mycophenolate mofetil in IgA nephropathy remains controversial. oup.comwikipedia.org

Table 4: Contrasting Findings on Mycophenolate Mofetil (MMF) in IgA Nephropathy

Study Type Number of Patients Key Findings Conclusion Citation
Retrospective review 25 80% achieved >50% reduction in proteinuria; maintained renal survival. MMF was effective and well tolerated. oup.com
Retrospective study 25 Significant improvement in the rate of eGFR decline. MMF + corticosteroids may be an effective alternative. oup.com
Meta-analysis of RCTs 168 (from 4 trials) No statistically significant effect on reducing proteinuria or protecting renal function. Does not support routine use of MMF. karger.com

Nephrotic Syndrome

Mycophenolate mofetil is recognized as a valuable steroid-sparing agent in the management of frequently relapsing nephrotic syndrome (FRNS) and steroid-dependent nephrotic syndrome (SDNS), particularly in children. nih.govfrontiersin.org Its use aims to reduce the cumulative toxicity associated with long-term corticosteroid therapy. nih.gov

Uncontrolled studies in patients with FRNS and SDNS have demonstrated that many can achieve sustained remission of proteinuria with mycophenolate mofetil monotherapy. nih.gov Randomized controlled trials have also shown that mycophenolate mofetil is beneficial for these patients, though it may be less effective than calcineurin inhibitors like cyclosporin (B1163) A or tacrolimus. nih.gov Some patients with steroid-resistant nephrotic syndrome (SRNS) may also respond to mycophenolate mofetil, often as part of a combination therapy, achieving partial or complete remission. nih.gov

Pharmacokinetic studies have highlighted significant variability in drug exposure among patients, suggesting that therapeutic drug monitoring may be crucial to optimize efficacy. nih.govnih.gov Research indicates that maintaining a higher target range for this compound exposure, specifically the area under the concentration-time curve (MPA-AUC), is essential to prevent relapses in children with steroid-dependent nephrotic syndrome. nih.govnih.gov Therefore, therapy guided by drug monitoring is often recommended to avoid relapses. nih.gov

Table 5: Mycophenolate Mofetil (MMF) Application in Nephrotic Syndrome

Patient Population Therapeutic Goal Key Research Finding Citation
Children with FRNS or SDNS Steroid-sparing Recommended as a steroid-sparing drug to reduce steroid toxicity. nih.gov
Patients with FRNS or SDNS Achieve sustained remission Many patients achieve sustained remission on MMF monotherapy. nih.gov
Patients with SRNS Induce remission May respond with partial or complete remission, usually in combination therapy. nih.gov
Children with SDNS Relapse prevention Higher MPA-AUC target range is essential to prevent relapses. nih.govnih.gov

Anti-infective Research (excluding general "properties")

Dengue Virus Replication Inhibition

This compound has been identified as a potent inhibitor of dengue virus (DV) replication in vitro. nih.govmicrobiologyresearch.orgnih.gov As a non-competitive, reversible inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), this compound depletes the intracellular pool of guanosine (B1672433) nucleotides, which are essential for viral RNA synthesis. microbiologyresearch.orgnih.gov This mechanism effectively halts the viral life cycle.

Laboratory studies have demonstrated that pharmacological concentrations of this compound can effectively block DV infection. researchgate.net In one study, it decreased the percentage of infected cells by 99% and reduced the levels of secreted virus by as much as a millionfold. researchgate.net The inhibitory effect is not on the early stages of infection, such as viral entry, but on the amplification phase of viral protein synthesis and the accumulation of both positive- and negative-strand viral RNA. nih.govresearchgate.net

The antiviral action of this compound is reversible with the addition of guanosine, confirming its mechanism of action through the depletion of the guanosine triphosphate (GTP) pool. microbiologyresearch.orgnih.gov Research using quantitative real-time RT-PCR and plaque assays has shown that treatment with this compound leads to a dramatic reduction in intracellular viral replicase activity and an increase in the production of defective viral RNA. microbiologyresearch.orgnih.gov These findings establish that this compound inhibits flavivirus infection by preventing the synthesis and accumulation of viral RNA. nih.gov

Table 6: In Vitro Effects of this compound (MPA) on Dengue Virus

Experimental Model Measurement Observed Effect of MPA Citation
Cell culture Percentage of infected cells Decreased by 99% researchgate.net
Cell culture Levels of secreted virus Reduced by up to 1,000,000-fold researchgate.net
Cell culture (LLC-MK2 cells) DEN2 replication Inhibited with an IC50 of 0.4 ± 0.3 µM microbiologyresearch.orgnih.gov
In vitro replicase assays Intracellular viral replicase activity Dramatic reduction microbiologyresearch.orgnih.gov
Quantitative RT-PCR Viral RNA accumulation Prevented accumulation of positive- and negative-strand RNA nih.gov

HIV-1 Activity

This compound (MPA) has been investigated for its potential role in managing HIV-1 infection, primarily due to its antiproliferative effects on lymphocytes, which are the main targets of the virus. Research has explored its activity both alone and in combination with other drugs.

Studies have compared the anti-HIV activity of MPA with other immunomodulatory drugs like leflunomide (B1674699) and hydroxyurea (B1673989). In peripheral blood mononuclear cells, leflunomide was found to decrease HIV replication by approximately 75% at clinically achievable concentrations, an activity level similar to hydroxyurea but superior to that of this compound. When used together, this compound and leflunomide demonstrate a modest additive anti-HIV effect.

A significant focus of research has been on MPA's potential to reduce the latent HIV reservoir, which persists in CD4+ T cells despite effective antiretroviral therapy (ART) and is the main barrier to a cure. T-cell proliferation is a key mechanism for maintaining this reservoir. A clinical trial investigated whether the antiproliferative properties of mycophenolate could deplete the reservoir in individuals on long-term suppressive ART. In this study, four participants completed a 48-week course of mycophenolate mofetil (MMF). The results showed no clinically significant reduction in the total or intact HIV DNA reservoir. While an ex vivo antiproliferative effect was observed shortly after dosing, it was significantly diminished at the drug's trough concentrations. Ultimately, the study concluded that mycophenolate administered over 48 weeks did not reduce the size or composition of the HIV reservoir.

In the context of multi-drug resistant HIV, MMF has been considered as a potential adjunctive therapy in salvage regimens. One case series assessed the safety of MMF (500 mg twice daily) in 18 patients as part of a salvage therapy regimen. Over a follow-up period of 107 to 154 days for the 13 patients who continued the therapy, no new significant cytopenias were reported. However, three patients showed decreases in CD4 counts even as their plasma HIV-1 RNA levels decreased.

Antiviral Activity

Beyond its specific activity against HIV-1, this compound has demonstrated a potent and broad-spectrum antiviral activity against a range of other viruses in vitro, primarily RNA viruses. Its primary mechanism of antiviral action is the inhibition of inosine monophosphate dehydrogenase (IMPDH), which leads to the depletion of intracellular guanosine triphosphate (GTP) pools. This depletion is critical as it disrupts viral nucleic acid synthesis. The antiviral effect of MPA can be completely reversed by the addition of external guanosine, confirming its mechanism of action.

Research has extensively documented MPA's efficacy against various strains of influenza virus. Plaque reduction assays have shown that MPA is active against multiple clinical isolates of influenza A (including H1N1, H3N2, and H7N9 subtypes) and influenza B viruses, with 50% inhibitory concentrations (IC50) typically below 1 µM. For instance, the IC50 of MPA was found to be in the range of 0.344–0.630 µM for different seasonal and pandemic influenza A and B viruses. Studies have also shown that MPA can interfere with the early stages of influenza A virus replication, prior to protein synthesis.

MPA has also been identified as an inhibitor of several coronaviruses. It has shown effective antiviral activity against Middle East Respiratory Syndrome coronavirus (MERS-CoV), human coronavirus (HCoV)-OC43, HCoV-NL63, and SARS-CoV-2. For SARS-CoV-2, the virus responsible for COVID-19, MPA demonstrated significant antiviral activity in infected VeroE6/TMPRSS2 cell monolayers, with a half-maximal effective concentration (EC50) as low as 0.87 µM. The proposed mechanism against coronaviruses may involve the targeting of the viral papain-like protease.

The table below summarizes the in vitro antiviral activity of this compound against various viruses as determined by plaque reduction assays.

Virus StrainIC50 (µM)
Influenza A(H1N1)pdm09 (H1/415)1.510
Influenza B (B/411)0.208
Influenza A(H1N1)0.344 - 0.519
Influenza A(H3N2)0.430 - 0.630
Influenza A(H7N9)0.872 - 0.919
Influenza B0.409 - 0.457
SARS-CoV-20.87

Oncology Research

Pancreatic Cancer

This compound has been investigated for its antineoplastic effects in pancreatic cancer. Its mechanism in this context is also tied to the inhibition of IMPDH. In preclinical studies, exposing pancreatic cancer cell lines to MPA resulted in growth inhibition and a reduction in the expression of Vascular Endothelial Growth Factor (VEGF), a key protein in angiogenesis. This effect was reversed by supplementing the culture media with guanosine, confirming the IMPDH-dependent mechanism. In vivo studies using human-derived pancreatic cancer xenografts in mice showed that MPA led to a moderate inhibition of tumor growth and reduced VEGF expression.

Further research has explored using mycophenolate mofetil (MMF) to sensitize pancreatic cancer cells to standard chemotherapy. One study investigated the combination of MMF and the immunosuppressant everolimus (B549166) with gemcitabine (B846), a primary chemotherapy agent for pancreatic cancer. The results showed that MMF had an over-additive antiproliferative effect on gemcitabine-treated MiaPaCa and Panc-1 human pancreatic cancer cell lines. Even low doses of MMF (0.1 µg/ml) increased the antiproliferative effect of gemcitabine by 43.5% for MiaPaCa cells and 42.4% for Panc-1 cells.

These promising preclinical findings led to a clinical study to assess the effects of MMF in patients with resectable pancreatic cancer.

Study ParameterDetails
Objective To investigate the effects of MPA in human pancreatic cancer by exploring its mechanism of action in patients prior to surgery.
Patient Cohort 12 patients with resectable pancreatic ductal adenocarcinoma (PDA).
Treatment Patients received mycophenolate mofetil (MMF) for 5-15 days before surgical resection.
Endpoints Assessed Assessment of CD31 (a marker of blood vessel density), VEGF expression, and TUNEL (a marker for apoptosis) in the resected tumor specimens.
Comparison Group A control group of 6 patients who did not receive MMF treatment.
Outcome The study found no significant variations in CD31, VEGF, or TUNEL assessments in the resected tumors of MMF-treated patients compared to the non-treated control group.
Conclusion While the study demonstrated the feasibility of translating preclinical observations to a clinical setting, MPA did not show clear evidence of antiangiogenic or anticancer activity in this context.

Diffuse Intrinsic Pontine Glioma (DIPG)

Diffuse Intrinsic Pontine Glioma (DIPG) is a highly aggressive and incurable brainstem tumor that primarily affects young children. Due to the dismal prognosis, there is an urgent need for new therapeutic strategies. Drug repurposing, which identifies new uses for existing approved drugs, offers a promising avenue for accelerating the development of new treatments.

In one study, a computational pipeline was used to screen for clinically available drugs that could potentially reverse the specific gene signatures associated with DIPG. This in silico screening identified mycophenolate mofetil (MMF) as a potential therapeutic agent.

Subsequent laboratory testing of MMF against a panel of patient-derived DIPG cell lines confirmed its potential. The research demonstrated that MMF significantly inhibited the cell viability of DIPG cells in vitro. To confirm the mechanism of action, researchers showed that the addition of guanosine to the cell cultures rescued the DIPG cells from the reduced viability induced by MMF, indicating that the drug's effect was due to the depletion of the guanosine pool.

Furthermore, the anti-tumor activity of MMF was tested in vivo using subcutaneous xenograft mouse models of DIPG. The results from these animal studies showed that treatment with MMF significantly inhibited tumor growth. These findings highlight a novel computational approach to drug discovery and identify MMF as a candidate for further investigation in the treatment of DIPG.

Adverse Effects and Toxicity Mechanisms Research Excluding Basic Listing of Effects

Gastrointestinal Toxicity Mechanisms

Gastrointestinal (GI) complications are among the most frequently reported adverse effects of MPA. The underlying mechanisms are multifactorial, involving direct damage to the intestinal lining, oxidative stress, and inflammatory responses.

The integrity of the intestinal epithelial barrier is crucial for preventing the translocation of harmful luminal contents into the bloodstream. MPA has been shown to disrupt this barrier through several mechanisms. One key mechanism involves the modulation of epithelial tight junctions (TJs), the protein complexes that seal the space between adjacent epithelial cells. researchgate.net Research indicates that MPA can induce the redistribution of essential TJ proteins like ZO-1 and occludin. researchgate.netnih.gov This disruption is linked to an increase in the expression and phosphorylation of myosin light chain 2 (MLC2), which is known to regulate epithelial permeability. researchgate.net By compromising TJ integrity, MPA increases intestinal permeability, which can trigger adverse effects such as diarrhea. nih.gov This disruption of the intestinal mechanical barrier is a significant factor in the GI toxicity associated with MPA. nih.govconsensus.app

Mitochondria are central to the pathogenesis of MPA-induced GI toxicity. Studies have demonstrated that MPA impairs mitochondrial function, leading to an increase in the production of intracellular and mitochondrial reactive oxygen species (ROS). nih.govnih.govresearchgate.net This surge in ROS promotes oxidative stress, a condition that is directly linked to apoptosis (programmed cell death) of intestinal epithelial cells and the disruption of tight junction proteins. nih.govconsensus.appresearchgate.net The resulting oxidative damage contributes significantly to the breakdown of the intestinal epithelial barrier. nih.govnih.gov Research using antioxidants has shown that scavenging these free radicals can effectively restore the expression of TJ proteins and reduce apoptosis in intestinal cells exposed to MPA, confirming the critical role of mitochondrial ROS in this toxic pathway. nih.gov

Another significant mechanism of MPA-induced gastrointestinal distress is the development of duodenal villous atrophy. nih.govresearchgate.net This condition is characterized by a flattening of the villi, the finger-like projections that line the small intestine and are essential for nutrient absorption. nih.govnih.gov The resulting damage to the intestinal mucosa leads to a malabsorption syndrome, contributing to symptoms like chronic diarrhea and weight loss. nih.govsciepub.com Histopathological examination of biopsies from patients on MPA therapy has confirmed these structural changes. nih.gov Importantly, the villous atrophy and associated symptoms have been observed to resolve upon withdrawal of the drug, strongly implicating MPA as the causative agent. nih.govnih.gov

MPA can induce an inflammatory condition in the colon known as MPA-associated colitis. nih.gov The histopathological features of this condition can be varied and may mimic other diseases like inflammatory bowel disease (IBD), graft-versus-host disease (GVHD), or ischemic colitis. karger.comnih.govjpatholtm.org Hallmark findings include a distortion of the crypt architecture, an increase in inflammatory cells within the lamina propria, and, most notably, an increase in epithelial cell apoptosis. karger.comnih.gov The antimetabolic effects of MPA are thought to impede the normal growth and replication of epithelial cells in the colon, leading to mucosal injury and disrupting fluid absorption, which manifests as diarrhea. nih.gov

Table 1: Mechanisms of Mycophenolic Acid Gastrointestinal Toxicity

Mechanism Key Molecular/Cellular Events Consequence
Intestinal Barrier Damage Disruption and redistribution of tight junction proteins (ZO-1, occludin); Increased phosphorylation of myosin light chain 2 (MLC2). researchgate.netnih.gov Increased intestinal permeability, leading to diarrhea. nih.gov
Mitochondrial ROS Production Impaired mitochondrial function; Increased intracellular and mitochondrial ROS. nih.govnih.gov Oxidative stress, leading to apoptosis of epithelial cells and tight junction damage. nih.govconsensus.app
Villous Atrophy Flattening of duodenal villi. nih.govnih.gov Malabsorption, chronic diarrhea, and weight loss. nih.gov

| MPA-Associated Colitis | Crypt architectural disarray; Increased lamina propria inflammation; Increased epithelial apoptosis. karger.comnih.gov | Mucosal injury, impaired fluid absorption, and colitis. nih.gov |

Hematologic Toxicity Mechanisms (e.g., Myelosuppression, Anemia, Leukopenia, Thrombocytopenia)

MPA's primary mechanism of action, the inhibition of inosine-5′-monophosphate dehydrogenase (IMPDH), is not entirely specific to lymphocytes and can affect other rapidly proliferating cells, including hematopoietic progenitor cells in the bone marrow. youtube.com This leads to various forms of hematologic toxicity.

The most common hematologic adverse effects include anemia, leukopenia (a reduction in white blood cells), and thrombocytopenia (a reduction in platelets). researchgate.net The underlying mechanism for this myelosuppression is the disruption of the de novo purine (B94841) synthesis pathway, which is essential for the proliferation of blood cell precursors. youtube.com

Table 2: Mechanisms of this compound Hematologic Toxicity

Toxicity Affected Cell Line Primary Mechanism
Myelosuppression Hematopoietic Progenitor Cells Inhibition of IMPDH, disrupting the cell cycle and proliferation of rapidly dividing blood cell precursors. youtube.com
Anemia Erythroid Precursors Inhibition of IMPDH in erythroid cells, leading to decreased proliferation and increased apoptosis. researchgate.netnih.gov
Leukopenia Lymphocyte Precursors Potent inhibition of the de novo purine synthesis pathway required for lymphocyte proliferation. patsnap.com

| Thrombocytopenia | Megakaryocytes | General myelosuppressive effect on bone marrow progenitor cells. researchgate.net |

Increased Susceptibility to Infections and Malignancies

The potent immunosuppressive action of MPA, while beneficial for preventing allograft rejection, inherently increases the patient's risk for opportunistic infections and certain malignancies. drugbank.combiorxiv.org

The increased susceptibility to infection is a direct result of MPA's primary pharmacological action: the inhibition of T- and B-lymphocyte proliferation. drugbank.comnih.gov By depleting the guanosine (B1672433) nucleotide pool, MPA effectively halts the clonal expansion of these crucial immune cells, which is necessary to mount an effective response against invading pathogens. patsnap.comwikipedia.org This impairs both cell-mediated and humoral immunity. karger.com Research also suggests a lymphocyte-independent mechanism where MPA can cause macrophage depletion, further compromising the innate immune response to fungal pathogens. biorxiv.org This broad immunosuppression leaves patients vulnerable to a range of infections, particularly viral ones such as Cytomegalovirus (CMV) and BK virus. nih.gov

The mechanism for an increased risk of malignancies is primarily attributed to the impairment of immune surveillance. researchgate.net A healthy immune system can recognize and eliminate nascent cancer cells and cells infected with oncogenic viruses. By suppressing the activity of T-lymphocytes and other immune cells, MPA may reduce the body's ability to police and destroy these threats, potentially allowing for the development of lymphomas and other cancers. drugbank.comresearchgate.net

Cardiovascular Toxicity Mechanisms (e.g., Cardiomyocyte Health)

Conversely, some studies suggest a protective role for mycophenolate mofetil (MMF), the prodrug of MPA, against cardiotoxicity induced by other medications, such as tacrolimus (B1663567). nih.gov This protective effect is thought to be mediated through an antioxidant process. nih.gov MMF administration has been shown to decrease DNA damage, as well as levels of malondialdehyde (MDA) and protein carbonyl (PC), while increasing the antioxidant activities of catalase (CAT) and superoxide (B77818) dismutase (SOD) in heart tissue. nih.gov Another mechanism by which MPA may exert a protective effect is through the inhibition of endothelial NAD(P)H oxidase activity and superoxide formation. nih.gov

The following table summarizes the observed effects of MPA and its metabolite on cardiomyocyte health:

Observed Effects of this compound and its Metabolite on Cardiomyocytes
Compound Observed Effect Proposed Mechanism Reference
This compound-β-glucuronide (MPA-G) Decreased metabolic activity, increased apoptosis Direct toxicity from metabolite accumulation in renal failure nih.gov
Mycophenolate mofetil (MMF) Protection against tacrolimus-induced cardiotoxicity Antioxidant activity, decreased DNA damage nih.gov

Teratogenic Mechanisms

This compound is recognized as a potent human teratogen, associated with a significantly increased risk of spontaneous abortion and congenital malformations when exposure occurs during pregnancy. medicinesauthority.gov.mthpra.iesfda.gov.sa Despite the clear clinical evidence of its teratogenicity, the specific molecular mechanism has not been definitively identified. medicinesauthority.gov.mthpra.ie

The primary mechanism of action of MPA is the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), which blocks the de novo pathway of guanosine nucleotide synthesis. nih.govclinpgx.org This action is particularly effective on T and B lymphocytes, which are highly dependent on this pathway for proliferation. nih.gov While this is the basis for its immunosuppressive effect, it is also hypothesized to be linked to its teratogenic effects, as rapidly dividing embryonic and fetal cells would also be sensitive to the depletion of guanosine nucleotides essential for DNA and RNA synthesis.

Preclinical studies in animals have demonstrated fetal resorptions and malformations, including anophthalmia, agnathia, and hydrocephaly in rats, and ectopia cordis, ectopic kidney, and hernias in rabbits, even in the absence of maternal toxicity. medicinesauthority.gov.mtnih.gov Furthermore, genotoxicity assays have indicated that mycophenolate has the potential to cause chromosomal instability and damage at cytotoxic concentrations. medicinesauthority.gov.mthpra.ie

Clinical data reveals a high incidence of adverse pregnancy outcomes with MPA exposure. medicinesauthority.gov.mthpra.ie A consistent pattern of malformations has been described in infants exposed during the first trimester, often referred to as mycophenolate-associated embryopathy. nih.govnih.gov This includes abnormalities of the ear (microtia), face (cleft lip and palate), eyes (coloboma), and congenital heart defects. medicinesauthority.gov.mtnih.gov

Reported Incidence of Adverse Pregnancy Outcomes with Mycophenolate Exposure

Outcome Incidence in Mycophenolate-Exposed Pregnancies Comparative Incidence (Other Immunosuppressants/General Population) Reference
Spontaneous Abortion 45% to 49% 12% to 33% (in solid-organ transplant patients on other immunosuppressants) medicinesauthority.gov.mthpra.iesfda.gov.sa
Congenital Malformations 23% to 27% 2% to 3% (general population); 4% to 5% (transplant patients on other immunosuppressants) medicinesauthority.gov.mthpra.iesfda.gov.sa

Neurological Toxicity

While mycophenolate mofetil is generally considered one of the less neurotoxic immunosuppressive drugs, serious neurological adverse effects have been reported, although they are uncommon. cambridge.org The precise mechanism underlying MMF-induced neurotoxicity remains unknown. cambridge.org

One proposed hypothesis suggests that MMF may exert a direct toxic effect on the vascular endothelium, which could lead to a disruption of the blood-brain barrier. cambridge.org This disruption could, in turn, allow for the accumulation of systemic toxins and potentially neurotoxic MMF metabolites within the central nervous system (CNS), interfering with normal neuronal function and potentially leading to encephalopathy and seizures. cambridge.org Inhibition of nitric oxide production in endothelial cells induced by MMF has been suggested as a potential contributor to this blood-brain barrier dysfunction. cambridge.org

Clinical reports have described instances of encephalopathy and seizures in transplant patients receiving MMF, often in combination with other immunosuppressants like calcineurin inhibitors. cambridge.org In some cases of overdose, neurological symptoms such as ataxia and slurred speech have been observed, though these were confounded by the co-ingestion of other substances. nih.gov Convulsions have also been noted as a very rare adverse effect, particularly in patients with impaired renal function or those on high doses. gsk.com

Hepatic and Renal Impairment Considerations

The disposition of this compound is significantly influenced by hepatic and renal function, as the liver is the primary site of metabolism and the kidneys are the main route of excretion for its metabolites. nih.govdrugbank.com

Mycophenolate mofetil is a prodrug that is rapidly converted to the active MPA. nih.gov MPA is then metabolized in the liver, primarily by glucuronyl transferase enzymes, into the inactive this compound-β-glucuronide (MPA-G). nih.govdrugbank.com MPA-G is then excreted mainly in the urine. nih.govnih.gov

Hepatic Impairment: Liver injury associated with mycophenolate is considered idiosyncratic and is likely due to a toxic or immunogenic metabolite. nih.gov The resulting liver injury is typically mild, asymptomatic, and self-limited, often presenting as a hepatocellular or mixed pattern of serum enzyme elevations. nih.gov These abnormalities usually resolve spontaneously or with dose reduction. nih.gov Mycophenolate does not appear to significantly affect cytochrome P450 enzymes. nih.gov

Renal Impairment: In patients with renal impairment, the excretion of MPA-G is reduced, leading to its accumulation in the plasma. drugbank.com While MPA-G is pharmacologically inactive, significantly elevated concentrations can compete with MPA for binding to plasma albumin. drugbank.com This competition can result in a decreased protein binding of the active MPA, although the clinical implications of this interaction require further consideration. drugbank.com As noted in the cardiovascular section, the accumulation of MPA-G has been linked to adverse effects on cardiomyocytes. nih.gov Convulsions have been reported as a rare adverse event in patients with impaired renal function. gsk.com

Future Directions and Emerging Research Areas

Personalized Immunosuppressive Therapy and Precision Medicine

Future research directions for mycophenolic acid heavily involve the concept of personalized immunosuppressive therapy and precision medicine. Significant inter-individual variability in MPA pharmacokinetics and pharmacodynamics presents a clinical challenge, leading to potential under- or over-immunosuppression. mdpi.comdntb.gov.ua This variability is influenced by a range of factors, including physiological variables, genetic polymorphisms, and drug-drug interactions. tandfonline.com

Pharmacogenetic studies are exploring the impact of genetic variations, particularly in enzymes involved in MPA metabolism like UDP-glucuronosyltransferase (UGT1A9, UGT1A8, and UGT2B7) and inosine (B1671953) monophosphate dehydrogenase (IMPDH1 and IMPDH2), on MPA pharmacokinetics and treatment response. tandfonline.com For instance, specific polymorphisms in the UGT1A9 gene have been linked to substantial variations in MPA pharmacokinetics in kidney transplant patients, influencing peak plasma concentrations. tandfonline.commdpi.com Research suggests that UGT1A9 polymorphisms can be used to identify patients who may not respond well to MPA, potentially benefiting from dose adjustments. nih.gov

Integrating pharmacogenetic data with therapeutic drug monitoring (TDM) of MPA is seen as a promising approach to individualize therapy and improve clinical outcomes in transplant patients. mdpi.commdpi.com Pharmacodynamic monitoring, such as measuring IMPDH enzyme activity in peripheral blood mononuclear cells, is also being investigated as an advanced approach to personalize MPA therapy. mdpi.com

Novel Formulations and Delivery Systems

Research is actively exploring novel formulations and delivery systems for this compound to improve its pharmacokinetic profile, target specific tissues, and potentially minimize systemic side effects. nih.govfrontiersin.orgscience.gov

One area of investigation is the development of nanogel-based delivery vehicles for MPA. Studies in animal models of systemic lupus erythematosus have shown that MPA-loaded nanogels can improve survival and enhance immunosuppression, potentially by targeting immune cells and organs. nih.gov These nanogels demonstrated enhanced biodistribution to organs and association with immune cells, with targeted formulations yielding similar therapeutic results to non-targeted ones. nih.gov

Liposomal nanoparticles are also being explored as a delivery system for MPA, particularly in combination therapies. frontiersin.org Liposomal formulations have shown potential to improve the pharmacokinetic properties of drugs, leading to higher drug accumulation in target areas. frontiersin.org

Topical formulations of MPA are being developed, especially for applications in vascularized composite allotransplantation, with the aim of providing graft-targeted immunosuppression while reducing systemic exposure and associated gastrointestinal adverse effects. nih.gov Studies have demonstrated that topical MPA formulations can achieve markedly higher local tissue levels and lower systemic exposure compared to intravenous administration. nih.gov

Other novel approaches include the use of bovine serum albumin nanoparticles as vehicles for MPA, demonstrating enhanced antiviral properties and reduced effective dose in cellular viral infection models. mdpi.com Enteric-coated formulations, such as enteric-coated mycophenolate sodium (EC-MPS), represent an existing approach to improve gastrointestinal tolerability by delaying drug release until it reaches the small intestine. drugbank.comnih.gov

Exploration of New Therapeutic Indications

While well-established in transplantation and certain autoimmune diseases, the therapeutic potential of this compound is being explored for new indications. nih.govresearchgate.net

MPA has demonstrated broad biological properties, including antifungal, antibacterial, and antiviral activities, in addition to its immunosuppressive effects. nih.govresearchgate.neteurekaselect.com Its mechanism of action, inhibiting de novo purine (B94841) synthesis, makes it relevant in conditions where lymphocyte proliferation is a key factor. mdpi.comdrugbank.com

Research is investigating the use of mycophenolate mofetil (MMF), a prodrug of MPA, in various immunological disorders beyond its approved indications. researchgate.net These include conditions such as systemic lupus erythematosus, pemphigus vulgaris, chronic idiopathic urticaria, myasthenia gravis, polymyositis, atopic dermatitis, Sjögren's disease, uveitis, and vasculitis. researchgate.net Early reports suggest potential efficacy in these areas, highlighting the need for further controlled clinical trials to establish its therapeutic role. researchgate.net

Furthermore, recent studies have indicated that MPA may possess anticancer activities, leading to explorations of its potential in the treatment of oral precancerous/cancerous lesions and breast cancer therapy, often in combination with other agents or delivered via novel formulations. frontiersin.orgmdpi.com

Advanced Pharmacokinetic/Pharmacodynamic Modeling

Advanced pharmacokinetic (PK) and pharmacodynamic (PD) modeling is a critical area of research aimed at better understanding and predicting MPA's behavior in the body and its relationship with clinical outcomes. tandfonline.comnih.govresearchgate.net Population PK/PD models are being developed to characterize the variability in MPA exposure and response, taking into account intrinsic and extrinsic factors. tandfonline.comnih.gov

These models aim to incorporate various data points, including total and unbound MPA concentrations, metabolite data, plasma and urinary concentrations, and pharmacodynamic markers like IMPDH enzyme activity. mdpi.comtandfonline.com The goal is to develop models that can facilitate PK-PD guided therapeutic drug monitoring strategies and allow for Bayesian algorithms to optimize individual patient therapy. nih.gov

Studies are focusing on identifying covariates that significantly influence MPA PK/PD, such as body weight and concomitant medications like calcineurin inhibitors (cyclosporine and tacrolimus), which can affect MPA exposure and enterohepatic recirculation. dntb.gov.uatandfonline.commdpi.com Advanced modeling techniques are essential for deciphering the complex interplay of factors contributing to variability and for predicting drug effects more accurately. tandfonline.com

Integration of Multi-Omics Data in Research

The integration of multi-omics data is an emerging area of research with significant potential to provide a more holistic understanding of this compound's effects and to advance personalized medicine approaches. researchgate.netjci.orgnih.gov Multi-omics data, encompassing genomics, epigenomics, transcriptomics, proteomics, and metabolomics, can reveal complex biological mechanisms at different regulatory layers. nih.govarxiv.org

By integrating these diverse datasets, researchers can gain deeper insights into how genetic variations, protein expression levels, metabolic profiles, and other molecular factors influence MPA pharmacokinetics, pharmacodynamics, efficacy, and the risk of adverse events. tandfonline.comnih.gov This integrated approach can help in identifying molecular subtypes of diseases that may respond differently to MPA, discovering novel biomarkers for predicting therapeutic response, and elucidating the underlying pathways affected by MPA therapy. nih.govarxiv.orgnih.gov

Q & A

Q. How can researchers ensure compliance with journal requirements when publishing MPA-related data?

  • Methodological Answer : Deposit raw metabolomics data in public repositories (e.g., MetaboLights) and chemical structures in ChemSpider. Follow journal-specific table formatting (e.g., Arabic numbering, horizontal lines only) and figure resolutions (≥300 dpi for images). Cite primary literature over reviews, and avoid referencing non-peer-reviewed sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mycophenolic Acid
Reactant of Route 2
Reactant of Route 2
Mycophenolic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.